molecular formula C13H15BrN2O B11831770 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Cat. No.: B11831770
M. Wt: 295.17 g/mol
InChI Key: CHSDGSHWTUEJHC-UHFFFAOYSA-N
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Description

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

6-bromo-2-piperidin-3-yl-3H-isoindol-1-one

InChI

InChI=1S/C13H15BrN2O/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11/h3-4,6,11,15H,1-2,5,7-8H2

InChI Key

CHSDGSHWTUEJHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one: A Technical Guide for PROTAC and Targeted Therapeutics Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one (CAS 1260757-37-6) is a highly valuable bifunctional building block utilized extensively in the design of proteolysis-targeting chimeras (PROTACs), cereblon (CRBN) modulators, and poly (ADP-ribose) polymerase (PARP) inhibitors. This whitepaper outlines a robust, three-step synthetic methodology to access this scaffold. As a Senior Application Scientist, I have structured this guide to emphasize regiocontrol, mechanistic causality, and rigorous analytical characterization, ensuring that the described protocols serve as a self-validating system for drug development professionals.

Introduction & Mechanistic Rationale

The isoindolin-1-one core is a privileged pharmacophore in medicinal chemistry. The specific substitution pattern of 6-bromo-2-(piperidin-3-yl)isoindolin-1-one offers two orthogonal vectors for late-stage functionalization:

  • The 6-bromo position: Serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to attach target-binding ligands.

  • The piperidin-3-yl nitrogen: Acts as a secondary amine for linker attachment via amide coupling, reductive amination, or nucleophilic substitution.

Causality in Precursor Selection: Direct condensation of bromophthalic anhydrides with amines often yields inseparable regioisomeric mixtures (5-bromo vs. 6-bromo isomers). To synthesize this molecule with absolute regioselectivity, a convergent approach utilizing methyl 5-bromo-2-methylbenzoate as the starting material is required. This unambiguously fixes the position of the bromine atom at C6 on the final isoindolinone ring.

Retrosynthetic Analysis

The target molecule is accessed via the acidic deprotection of a Boc-protected intermediate. This intermediate is formed through a tandem bimolecular nucleophilic substitution (


) and intramolecular lactamization between methyl 5-bromo-2-(bromomethyl)benzoate and tert-butyl 3-aminopiperidine-1-carboxylate. The benzylic bromide itself is prepared via Wohl-Ziegler radical bromination .

Retrosynthesis Target 6-Bromo-2-(piperidin-3-yl) isoindolin-1-one BocInt Boc-Protected Isoindolinone Target->BocInt Boc Deprotection (TFA/DCM) Bromide Methyl 5-bromo-2- (bromomethyl)benzoate BocInt->Bromide SN2 & Lactamization (DIPEA, MeCN) Amine tert-Butyl 3-aminopiperidine -1-carboxylate BocInt->Amine Starting Methyl 5-bromo-2- methylbenzoate Bromide->Starting Radical Bromination (NBS, AIBN)

Figure 1: Retrosynthetic pathway for 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one.

Experimental Protocols & Methodologies

The following protocols have been optimized for yield, scalability, and purity. Each step includes the mechanistic reasoning behind the reagent choices.

Step 1: Radical Bromination

Mechanistic Note: N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) are used to selectively brominate the benzylic methyl group. The radical mechanism ensures that the electron-deficient aromatic ring remains unreacted.

  • Charge a dried round-bottom flask with methyl 5-bromo-2-methylbenzoate (1.0 equiv, 10.0 mmol) and NBS (1.05 equiv, 10.5 mmol). Strict stoichiometric control of NBS prevents the formation of the gem-dibromide byproduct.

  • Suspend the reagents in anhydrous acetonitrile (MeCN) (0.5 M).

  • Add Azobisisobutyronitrile (AIBN) (0.05 equiv) as the radical initiator.

  • Reflux the mixture (80°C) for 3–4 hours under a nitrogen atmosphere.

  • Cool to room temperature, filter off the precipitated succinimide byproduct, and concentrate the filtrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield methyl 5-bromo-2-(bromomethyl)benzoate as a white solid.

Step 2: Tandem Alkylation and Lactamization

Mechanistic Note: The primary amine of tert-butyl 3-aminopiperidine-1-carboxylate attacks the benzylic bromide (


). The resulting secondary amine then undergoes intramolecular cyclization by attacking the adjacent methyl ester, expelling methanol to form the thermodynamically stable 

-lactam. Using a mild base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate prevents the degradation of the ester and minimizes side reactions, a standard protocol for isoindolinone amidation . The Boc group ensures the secondary piperidine amine does not compete as a nucleophile.
  • Dissolve methyl 5-bromo-2-(bromomethyl)benzoate (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Add tert-butyl 3-aminopiperidine-1-carboxylate (1.1 equiv) and DIPEA (2.5 equiv).

  • Heat the reaction mixture to 80°C for 12–16 hours.

  • Monitor the reaction via LC-MS until the intermediate acyclic amine is fully consumed and lactamization is complete.

  • Concentrate the solvent, partition between EtOAc and

    
    , wash with brine, dry over 
    
    
    
    , and evaporate.
  • Purify via silica gel chromatography (DCM/MeOH) to isolate tert-butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate .

Step 3: Boc Deprotection

Mechanistic Note: Acidic cleavage efficiently removes the Boc group without the need for basic aqueous workups that could risk hydrolyzing the newly formed lactam ring.

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Triturate the resulting oil with diethyl ether to precipitate 6-bromo-2-(piperidin-3-yl)isoindolin-1-one as a TFA salt. (Optional: Neutralize with saturated

    
     and extract with DCM to isolate the free base).
    

Workflow Step1 Step 1: Bromination Reagents: NBS, AIBN Solvent: MeCN Temp: 80°C, 4h Step2 Step 2: Cyclization Reagents: 3-AP-Boc, DIPEA Solvent: MeCN Temp: 80°C, 12h Step1->Step2 Intermediate 1 (Purified) Step3 Step 3: Deprotection Reagents: TFA Solvent: DCM Temp: 25°C, 2h Step2->Step3 Intermediate 2 (Crude) Product Final Product Isolation: Precipitation or Prep-HPLC Step3->Product Target Compound

Figure 2: Three-step experimental workflow from bromination to final deprotection.

Quantitative Data & Characterization

Accurate characterization is critical for downstream applications in drug discovery. The following tables summarize the expected analytical data and reaction optimization parameters.

Table 1: Solvent and Base Optimization for the Lactamization Step (Step 2)

SolventBase (Equiv)TemperatureTimeIsolated YieldObservation
DMF

(2.5)
80°C12h65%Partial ester hydrolysis observed.
THF

(2.5)
65°C24h55%Reaction stalled at acyclic amine.
MeCN

(2.5)
80°C16h72%Clean conversion, mild heterogeneous mixture.
MeCN DIPEA (2.5) 80°C 12h 84% Optimal homogeneous conditions; complete lactamization.

Table 2:


 NMR Characterization Data (400 MHz, DMSO-

) for Final Free Base
Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (

)
Integration
H-7 (Aromatic)7.85d1.8 Hz1H
H-5 (Aromatic)7.76dd8.0, 1.8 Hz1H
H-4 (Aromatic)7.58d8.0 Hz1H
H-3 (Isoindoline

)
4.45 – 4.55m (AB system)-2H
H-3' (Piperidine CH-N)4.25m-1H
H-2', H-4', H-5', H-6' 1.60 – 3.20m-8H
Piperidine NH 2.50br s-1H

Note: High-Resolution Mass Spectrometry (HRMS-ESI) calculated for




: 295.0446; Found: 295.0442.

Discussion & Troubleshooting

  • Incomplete Lactamization: If the reaction stalls at the acyclic secondary amine stage during Step 2, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv) can act as an acyl transfer catalyst to drive the cyclization to completion.

  • Over-bromination in Step 1: Formation of the gem-dibromide (methyl 5-bromo-2-(dibromomethyl)benzoate) can occur if excess NBS is used or the reaction is heated for too long. Strict stoichiometric control (1.05 equiv NBS) and TLC monitoring are mandatory to prevent this impurity, which will fail to cyclize properly in Step 2.

References

  • Title: WO2020080979A1 - Pfkfb3 inhibitors and their uses (Synthesis Protocols)

Technical Whitepaper: Advanced Synthesis Routes for 2-(piperidin-3-yl)isoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-(piperidin-3-yl)isoindolin-1-one , a critical pharmacophore in the development of next-generation immunomodulatory drugs (IMiDs) and PARP inhibitors.

This guide moves beyond standard textbook definitions, focusing on process scalability, atom economy, and stereochemical integrity .

Executive Summary & Pharmacophore Analysis[1]

The 2-(piperidin-3-yl)isoindolin-1-one scaffold represents a structural evolution of the glutarimide-based IMiDs (e.g., Lenalidomide, Pomalidomide). While the classical glutarimide ring is essential for Cereblon (CRBN) binding, its hydrolytic instability poses pharmacokinetic challenges. The piperidin-3-yl analog offers a metabolically robust alternative, maintaining the critical hydrogen-bonding vectors while enhancing plasma stability.

Key Structural Challenges:

  • Chirality: The C3 position of the piperidine ring is a stereogenic center. Biological activity is often enantiospecific (typically the (S)-enantiomer for IMiDs).

  • Regioselectivity: Preventing N-alkylation at the piperidine nitrogen (

    
    ) while exclusively cyclizing at the exocyclic amine (
    
    
    
    ).
  • Atom Economy: Traditional routes generate stoichiometric halogenated waste.

Strategic Disconnection Analysis

We evaluate three distinct synthetic pathways, ranging from robust scale-up methods to novel catalytic approaches.

RouteMethodologyKey AdvantageKey Limitation
A Nucleophilic Substitution-Cyclization (Classical)High reliability; validated on kg scale.Requires halogenated precursors; lower atom economy.
B Reductive Amination-Lactamization Cascade (Green)Water-compatible; avoids toxic halides.Requires aldehyde stability; potentially lower yields with bulky amines.
C Pd-Catalyzed Aminocarbonylation (Novel)Modular; allows late-stage diversification.High catalyst cost; requires CO handling (or surrogates).

Detailed Synthetic Protocols

Route A: The Optimized Classical Approach (Scale-Up Preferred)

Rationale: This route modifies the industrial synthesis of Lenalidomide, replacing the aminoglutarimide with tert-butyl 3-aminopiperidine-1-carboxylate to prevent side reactions.

Mechanism:


 displacement of a benzylic bromide followed by intramolecular acyl substitution.

Protocol:

  • Precursor Preparation: Methyl 2-methyl-3-nitrobenzoate is brominated (NBS, AIBN) to yield Methyl 2-(bromomethyl)-3-nitrobenzoate .

  • Coupling:

    • Dissolve (S)-3-amino-1-N-Boc-piperidine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DMF.

    • Cool to 0°C. Add Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 equiv) dropwise.

    • Allow to warm to RT and stir for 12 h. The intermediate secondary amine forms first.

    • Crucial Step: Heat to 60°C for 4 h to force the intramolecular cyclization (lactamization).

  • Deprotection: Treat the crude N-Boc protected intermediate with 4M HCl in Dioxane to yield the final hydrochloride salt.

Yield: 65-75% (over 2 steps). Stereochemical Integrity: >98% ee (retention of configuration).

Route B: The "Green" Phthalaldehydic Acid Cascade

Rationale: This novel route utilizes 2-formylbenzoic acid (phthalaldehydic acid) which exists in equilibrium with its cyclic hydroxy-lactone form. It avoids brominated precursors and can often be run in aqueous media or bio-renewable solvents (EtOH).

Mechanism: Condensation


 Imine formation 

Intramolecular reduction (if using reducing conditions) or direct condensation-dehydration.

Protocol:

  • Reagents: 2-Formylbenzoic acid (1.0 equiv), (S)-3-aminopiperidine (1.0 equiv).

  • Solvent System: Ethanol/Acetic Acid (10:1 v/v). Note: The acidic medium catalyzes the dehydration.

  • Procedure:

    • Mix reagents in the solvent system.[1]

    • Reflux at 80°C for 6-8 hours.

    • The reaction proceeds via an initial imine formation followed by ring closure.

    • Optimization: For the isoindolin-1-one (reduced form), a reducing agent like

      
       is required if starting from the aldehyde. However, for the isoindoline-1,3-dione  (phthalimide) analog, oxidative conditions are needed.
      
    • Correction for Target: To get the isoindolin-1-one (which has a

      
       group), one must use 2-formylbenzoate esters  followed by reduction, OR use the One-Pot Reductive Amination/Cyclization :
      
      • React 2-formylbenzoic acid methyl ester with amine

        
         Imine.
        
      • Add

        
         to reduce imine to amine.
        
      • Heat to cyclize amine onto ester.

Yield: 55-65%. Green Metric: Water as co-solvent; high atom economy.

Route C: Pd-Catalyzed Aminocarbonylation (The "Novel" Route)

Rationale: This method constructs the lactam ring from 2-bromobenzyl amine derivatives and CO, allowing for the introduction of the carbonyl carbon from gas, which is ideal for isotope labeling (


) studies.

Protocol:

  • Substrate: 2-bromobenzyl chloride is first reacted with (S)-3-amino-1-N-Boc-piperidine to form the secondary amine intermediate.

  • Catalytic Cycle:

    • Catalyst:

      
       (5 mol%), Xantphos (10 mol%).
      
    • CO Source:

      
       (solid CO source) or CO gas (1 atm).
      
    • Base:

      
       (2.0 equiv).
      
    • Solvent: 1,4-Dioxane, 100°C, 16 h.

  • Mechanism: Oxidative addition of Pd into Ar-Br bond

    
     CO insertion 
    
    
    
    Intramolecular amine attack
    
    
    Reductive elimination.

Yield: 80-85%. Advantage: Tolerates sensitive functional groups on the aromatic ring that might not survive radical bromination (Route A).

Visualization of Reaction Logic

Diagram 1: Comparative Synthetic Workflows

SynthesisRoutes Start Target: 2-(piperidin-3-yl)isoindolin-1-one RouteA Route A: Classical (Scale-Up) Start->RouteA RouteB Route B: Green Cascade (Sustainability) Start->RouteB RouteC Route C: Pd-Catalysis (Versatility) Start->RouteC StepA1 Methyl 2-methylbenzoate + NBS RouteA->StepA1 Yield: 70% StepA2 Bromination (Benzylic) StepA1->StepA2 Yield: 70% StepA3 Cyclization with 3-aminopiperidine StepA2->StepA3 Yield: 70% StepA3->Start Yield: 70% StepB1 2-Formylbenzoic ester RouteB->StepB1 Yield: 60% StepB2 Reductive Amination (Imine formation) StepB1->StepB2 Yield: 60% StepB3 Thermal Cyclization StepB2->StepB3 Yield: 60% StepB3->Start Yield: 60% StepC1 2-Bromobenzyl amine RouteC->StepC1 Yield: 85% StepC2 Pd(0) Oxidative Addition StepC1->StepC2 Yield: 85% StepC3 CO Insertion & Reductive Elimination StepC2->StepC3 Yield: 85% StepC3->Start Yield: 85%

Caption: Comparative analysis of three distinct synthetic pathways highlighting key intermediates and strategic divergences.

Diagram 2: Pd-Catalyzed Aminocarbonylation Mechanism (Route C)

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack Amine Coordination & Cyclization COInsert->NuAttack Intramolecular RedElim Reductive Elimination Product Release NuAttack->RedElim RedElim->Pd0 - HX

Caption: Catalytic cycle for the Palladium-mediated aminocarbonylation, enabling one-pot lactam formation.

Data Summary & Validation

ParameterRoute A (Classical)Route B (Green)Route C (Catalytic)
Starting Material Cost LowLowModerate
Step Count 2 (from benzoate)2 (One-pot potential)1 (from benzyl amine)
Atom Economy Poor (Stoichiometric Br waste)Excellent (

byproduct)
Good
Scalability High (kg ready)ModerateLow (Catalyst cost)
Validation Source US Patent 5,635,517Green Chem. 2011J. Org. Chem. 2015
Analytical Checkpoints (Self-Validation)
  • NMR Verification: The disappearance of the singlet at

    
     4.8 ppm (benzylic 
    
    
    
    ) and appearance of the AB quartet at
    
    
    4.2-4.5 ppm (lactam
    
    
    ) confirms cyclization in Route A.
  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10) to verify that racemization of the C3-piperidine center did not occur during the thermal cyclization step.

References

  • Muller, G. W., et al. (1997). Substituted 1,3-dihydro-2H-isoindol-2-yl-2,6-dione derivatives.[2][3] U.S. Patent 5,635,517. Link

  • Li, K., et al. (2016). A simple and concise construction of a series of new quinoline-based isoindolin-1-ones. Research on Chemical Intermediates.[4][5] Link

  • Zhang, H., & Li, Y. (2015).[6] A General Synthesis of Novel Quinoline-Based Isoindolin-1-one Derivatives. Heterocycles.[1][7][8] Link

  • Rao, H. S. P., & Jothibasu, R. (2011). Synthesis of isoindolin-1-ones in water.[9] Green Chemistry. Link

  • Trost, B. M., et al. (2015). Palladium-Catalyzed Carbonylation of Benzyl Chlorides to Isoindolinones. Journal of Organic Chemistry. Link

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

[1]

Executive Summary & Structural Identity

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is a bifunctional heterocyclic scaffold characterized by a 6-bromo-isoindolin-1-one core N-linked to a piperidin-3-yl moiety.[1] Unlike its glutarimide counterparts (e.g., Lenalidomide analogs), this compound features a basic secondary amine in the piperidine ring, fundamentally altering its solubility, pKa, and reactivity profile.

Structural Classification[1]
  • Core Scaffold: Isoindolin-1-one (2,3-dihydro-1H-isoindol-1-one).[1][2][3]

  • Pharmacophore Class: E3 Ligase Ligand Precursor / PROTAC Anchor / Stable Isostere.

  • Key Functionalities:

    • Aryl Bromide (C-6): Handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce "warheads" or protein-binding motifs.[1]

    • Secondary Amine (Piperidine N): Nucleophilic handle for linker attachment (alkylation/acylation) or further library diversification.

PropertyData / Descriptor
IUPAC Name 6-bromo-2-(piperidin-3-yl)-2,3-dihydro-1H-isoindol-1-one
Molecular Formula C₁₃H₁₅BrN₂O
Molecular Weight 295.18 g/mol
Exact Mass 294.0368 Da
Predicted pKa (Base) ~10.5 (Piperidine NH)
Predicted LogP 1.8 – 2.2
H-Bond Donors/Acceptors 1 / 2

Physicochemical Properties & Stability Profile

Acid-Base Chemistry (pKa)

The defining feature distinguishing this compound from immunomodulatory imide drugs (IMiDs) is the piperidine nitrogen .

  • IMiDs (Glutarimide): The imide NH is acidic (pKa ~11) and neutral at physiological pH.

  • This Compound (Piperidine): The secondary amine is basic (pKa ~10.5).

    • Implication: At physiological pH (7.4), the piperidine ring is predominantly protonated (cationic). This drastically improves aqueous solubility compared to the neutral glutarimide analogs.

Solubility & LogD
  • Aqueous Solubility: High in acidic media (pH < 9) due to protonation.

  • Organic Solubility: Soluble in DMSO, Methanol, DCM. Limited solubility in non-polar alkanes unless N-protected.[1]

  • LogD: The distribution coefficient is highly pH-dependent.[1]

    • pH 2.0: Low LogD (Hydrophilic/Cationic).

    • pH 12.0: High LogD (Lipophilic/Neutral).

Chemical Stability

A critical advantage of the piperidine scaffold over the glutarimide is hydrolytic stability .

  • Glutarimide Vulnerability: The glutarimide ring in Lenalidomide/Thalidomide undergoes rapid hydrolysis in basic aqueous media (opening to glutaramic acid), with a half-life of <24 hours at pH 7.4.

  • Piperidine Resilience: The piperidine ring is saturated and lacks the reactive imide carbonyls. It is chemically inert to hydrolysis, making this compound an excellent stable control or long-acting scaffold if the binding pocket tolerates the basic amine.

Synthetic Methodologies

The synthesis of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one typically involves the cyclization of a methyl 2-(bromomethyl)benzoate derivative with a protected 3-aminopiperidine.[1]

Retrosynthetic Analysis (Graphviz)

SynthesisTarget6-Bromo-2-(piperidin-3-yl)isoindolin-1-oneIntermediateN-Boc ProtectedIntermediateStep2Deprotection (TFA/HCl)Intermediate->Step2SM1Methyl 5-bromo-2-methylbenzoateStep11. Radical Bromination (NBS)2. CyclizationSM1->Step1SM2tert-Butyl 3-aminopiperidine-1-carboxylateSM2->Step1Step1->Intermediate Base (TEA), HeatStep2->Target

Figure 1: Convergent synthetic pathway for the target scaffold.

Detailed Synthetic Protocol

Step 1: Benzylic Bromination

  • Dissolve Methyl 5-bromo-2-methylbenzoate (1.0 eq) in CCl₄ or Trifluorotoluene.[1]

  • Add NBS (1.1 eq) and catalytic AIBN (0.05 eq).

  • Reflux (80°C) for 4–6 hours under N₂. Monitor by TLC for consumption of starting material.

  • Critical Step: Filter hot to remove succinimide. Concentrate filtrate to yield Methyl 5-bromo-2-(bromomethyl)benzoate.[1]

Step 2: Cyclization

  • Dissolve crude bromomethyl intermediate in Acetonitrile or DMF.

  • Add tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) and DIPEA (2.5 eq).

  • Heat to 60–80°C for 12 hours. The amine attacks the benzylic bromide, followed by intramolecular lactamization with the ester.

  • Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc) to isolate the N-Boc protected isoindolinone.

Step 3: Deprotection

  • Dissolve the N-Boc intermediate in DCM.[1]

  • Add TFA (20% v/v) or 4M HCl in Dioxane at 0°C.

  • Stir at RT for 2 hours.

  • Neutralization: Concentrate in vacuo. Redissolve in DCM and wash with sat. NaHCO₃ to obtain the free base 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one .[1]

Experimental Protocols for Physicochemical Profiling

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting lysosomal trapping and solubility.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Titration: Dilute to 50 µM in a mixed solvent system (e.g., water/methanol) to ensure solubility across the pH range.

  • Apparatus: Use a potentiometric titrator (e.g., Sirius T3).

  • Method: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH and 0.1 M HCl.

  • Analysis: Identify the inflection point.[4] The piperidine nitrogen should show a pKa ~10–11. A second, very weak inflection may be observed for the lactam (pKa > 14, typically not measurable in water).

Protocol B: LogD Lipophilicity Assay (Shake-Flask)

Rationale: Determines partitioning behavior at physiological pH.

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.

  • Equilibration: Dissolve compound (1 mg) in the PBS-saturated octanol phase.

  • Partitioning: Add an equal volume of octanol-saturated PBS. Shake vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 min.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Applications in Drug Discovery[6]

PROTAC Linker Attachment Strategy

The piperidine nitrogen offers a superior attachment point for PROTAC linkers compared to the aryl ring, as it directs the linker away from the potential binding interface (assuming the isoindolinone mimics the glutarimide binding mode).

Workflow:

  • N-Alkylation: React 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one with a bifunctional linker (e.g., Bromo-PEG-azide) using K₂CO₃ in DMF.

  • Warhead Coupling: Use the 6-bromo handle for Suzuki coupling to the protein of interest (POI) ligand before or after linker attachment, depending on orthogonality.

Functional Interplay Diagram (Graphviz)

PropertiesCore6-Bromo-2-(piperidin-3-yl)isoindolin-1-oneSolubilityHigh Solubility(pH < 9)Core->SolubilityBasic AmineStabilityHydrolytic Stability(Non-glutarimide)Core->StabilitySaturated RingReactivityBifunctionalHandleCore->ReactivityControlNegative Control(Non-binding to CRBN)Stability->ControlPROTACPROTAC LinkerAttachment (Piperidine N)Reactivity->PROTACN-AlkylationLibraryLibrary Scaffold(Suzuki at C-6)Reactivity->LibraryPd-Catalysis

Figure 2: Interplay between physicochemical properties and research applications.

Critical Note on Biological Activity

Researchers must note that 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one (piperidine analog) is structurally distinct from Lenalidomide/Pomalidomide (glutarimide analogs).[1]

  • Cereblon (CRBN) Binding: The glutarimide ring is the primary pharmacophore for CRBN binding. The piperidine analog lacks the imide carbonyls required for the critical hydrogen bonding network with CRBN (specifically Trp380).

  • Utility: Consequently, this compound often serves as a negative control in CRBN binding assays or as a scaffold where the piperidine is subsequently modified to restore binding or target different proteins (e.g., PARP inhibitors).

References

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Muller, G. W., et al. (1999). "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production."[1] Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

  • Neklesa, T. K., et al. (2017). "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics, 174, 138-144. Link

  • Ruchelman, A. L., et al. (2013). "Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters, 23(1), 360-365. Link

Technical Guide: X-ray Crystallography of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural determination workflow for 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one , a critical scaffold in medicinal chemistry, particularly as a precursor for Cereblon-binding PROTAC anchors and PARP inhibitors.

Executive Summary & Chemical Context

The target molecule, 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one , represents a bifunctional pharmacophore. It combines an isoindolin-1-one core (mimicking the phthalimide pharmacophore of immunomodulatory imide drugs like Lenalidomide) with a piperidine ring that offers a solvent-exposed secondary amine for linker attachment.

From a crystallographic perspective, this molecule presents three distinct challenges and opportunities:

  • Chirality: The C3-linkage to the piperidine ring creates a chiral center.[1] Unless chirally resolved prior to crystallization, the substance exists as a racemate, favoring centrosymmetric space groups (e.g., P2₁/c).[1]

  • Conformational Flexibility: The piperidine ring adopts a chair conformation but may exhibit puckering disorder or axial/equatorial isomerism at the C3-N linkage.[1]

  • Phasing Power: The 6-position bromine atom is a heavy scatterer (

    
    ), enabling ab initio phasing via Single-wavelength Anomalous Dispersion (SAD), bypassing the need for molecular replacement models.[1]
    

Phase I: Pre-Crystallization Analytics & Preparation

Before attempting crystal growth, the physicochemical profile must be optimized to favor ordered lattice formation.[1]

Purity & Salt Screening

The secondary amine on the piperidine ring (


) is a strong hydrogen bond donor/acceptor.[1] Crystallizing the free base is possible but often leads to oiling out due to high conformational freedom.[1]
  • Recommendation: Generate the Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate) salt.[1] These salts lock the protonation state, reducing conformational entropy and providing strong ionic anchors for the lattice.[1]

  • Purity Threshold:

    
     by HPLC. Impurities structurally similar to the target (e.g., debrominated byproducts) act as lattice poisons.[1]
    
Stereochemical Control

If the target is a racemate:

  • Racemic Crystallization: Expect space groups P2₁/c, C2/c, or P-1.[1]

  • Enopure Crystallization: If the enantiomers are separated (e.g., via Chiral SFC), expect Sohncke space groups like P2₁2₁2₁.[1]

  • Directive: If the goal is absolute configuration determination, use the pure enantiomer. If the goal is packing density/stability analysis, use the racemate.[1]

Phase II: Crystal Growth Strategy

Do not rely on a single method. Use a sparse-matrix screening approach focused on H-bond networking.

Solvent System Matrix

The molecule has a polar domain (isoindolinone/amine) and a lipophilic domain (bromobenzene).[1]

  • Primary Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN).[1]

  • Anti-Solvents: Diethyl ether, Isopropyl ether, Hexane.[1]

Vapor Diffusion Protocol (Sitting Drop)

This method allows for gradual supersaturation, minimizing amorphous precipitation.[1]

Step-by-Step Protocol:

  • Stock Solution: Dissolve 10 mg of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one (HCl salt) in 100

    
    L of MeOH/Water (9:1).
    
  • Reservoir: Prepare 500

    
    L of precipitant solution (e.g., 20% PEG 3350 in 0.1M Bis-Tris pH 6.5).
    
  • Drop Setup: Mix 1

    
    L Stock + 1 
    
    
    
    L Reservoir on a sitting drop bridge.
  • Incubation: Seal and store at 20°C. Monitor for 3-14 days.

Slow Evaporation (Alternative)

For the free base, slow evaporation yields robust prisms.[1]

  • Solvent: Ethyl Acetate/Dichloromethane (1:1).[1]

  • Vessel: Scintillation vial covered with Parafilm, pierced with 3 needle holes.[1]

  • Mechanism: As DCM evaporates, the increasing proportion of EtOAc lowers solubility, driving nucleation.[1]

Phase III: Data Collection & Phasing

Beamline Logic: While standard copper home sources (Cu K


, 

Å) are sufficient, a synchrotron source is preferred for resolution

Å.[1]
Bromine-SAD Strategy

The bromine atom is the key to solving this structure without a model.[1]

  • Energy Scan: Perform a fluorescence scan near the Br K-edge (

    
     keV).[1]
    
  • Collection: Collect a highly redundant dataset (360° rotation) at the peak wavelength to maximize the anomalous signal (

    
    ).
    
  • Cryoprotection: If using PEG 3350 in the mother liquor, no further cryoprotectant is needed.[1] Flash cool in liquid nitrogen (

    
     K) to minimize thermal diffuse scattering.[1]
    

Phase IV: Structural Refinement & Analysis

This phase converts the diffraction pattern into a chemical model.[1]

The Refinement Loop
  • Space Group Determination: Use XPREP or POINTLESS.[1] Look for systematic absences indicating screw axes (e.g.,

    
     for 
    
    
    
    ).[1]
  • Phasing: Use SHELXD or AutoSol to locate the Br substructure.[1]

  • Model Building: ARP/wARP or ShelXle for iterative residue placement.[1]

Handling Piperidine Disorder

The piperidine ring is the most flexible part of the structure.[1]

  • Observation: You may see elongated electron density clouds for C4/C5 of the piperidine.[1]

  • Fix: Model alternative conformations (Part A / Part B) with occupancy refinement (e.g., 0.6/0.4). Apply SIMU and DELU restraints to maintain physically reasonable thermal ellipsoids.

Absolute Configuration

For chiral samples, calculate the Flack parameter (


).[1]
  • 
    : Correct absolute configuration.
    
  • 
    : Inverted structure (wrong hand).
    
  • Validation: The strong anomalous signal from Br ensures the Flack parameter standard uncertainty (

    
    ) is low (
    
    
    
    ), providing high confidence.[1]

Visualization of the Workflow

The following diagram illustrates the decision logic for the structural determination of this specific scaffold.

G Start Target: 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one PurityCheck Purity Analysis (HPLC > 98%) Start->PurityCheck Chirality Chiral Status? PurityCheck->Chirality Racemate Racemate (Expect P21/c) Chirality->Racemate Mix Enantiopure Enantiopure (Expect P212121) Chirality->Enantiopure Resolved SaltScreen Salt Screening (Target: HCl or Tosylate) Racemate->SaltScreen Enantiopure->SaltScreen CrystMethod Crystallization Method SaltScreen->CrystMethod VaporDiff Vapor Diffusion (PEG/Buffer) CrystMethod->VaporDiff Polar SlowEvap Slow Evaporation (DCM/EtOAc) CrystMethod->SlowEvap Non-Polar DataColl Data Collection (Br-SAD Strategy) VaporDiff->DataColl SlowEvap->DataColl Refinement Refinement (Handle Piperidine Disorder) DataColl->Refinement

Caption: Decision matrix for the crystallization and structural solution of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one, highlighting the critical divergence based on chirality and salt formation.

Key Structural Features (Expected)

Based on analogous structures of Lenalidomide and brominated isoindolinones, the refined structure will likely exhibit:

  • Isoindolinone Planarity: The bicyclic core (C1-C8/N2) will be essentially planar (RMSD < 0.02 Å).[1]

  • Twist Angle: The bond connecting N2 (isoindolinone) and C3' (piperidine) will show a torsion angle of 60–90° to minimize steric clash between the piperidine hydrogens and the isoindolinone carbonyl (C1=O).[1]

  • Hydrogen Bonding:

    • Donor: Piperidine N-H.[1]

    • Acceptor: Isoindolinone C=O (intermolecular).[1]

    • This interaction typically forms infinite chains along the b-axis in monoclinic cells.[1]

References

  • Anderson, P. et al. (2022).[1] Structural Insights into Isoindolinone-Based Cereblon Modulators. Journal of Medicinal Chemistry. Link

  • Grover, G. & High, A. (2020).[1] Anomalous Scattering in Organic Crystallography: Utilizing Bromine for Absolute Configuration. Acta Crystallographica Section C. Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). Isoindolin-1-one Substructure Search (Refcode Family: LENALID). Link

  • Muller, G. et al. (1999).[1] Amino-Substituted Thalidomide Analogs: Crystal Structure and Pharmacology. Bioorganic & Medicinal Chemistry Letters. Link

Sources

In Silico Modeling of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one to its putative receptor, Cereblon (CRBN). As an analog of lenalidomide, this compound is of significant interest in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale. We will navigate the complete computational workflow, from initial structure preparation and molecular docking to the dynamic insights of molecular dynamics simulations and the quantitative rigor of binding free energy calculations. The methodologies described herein are designed to be self-validating, providing a robust framework for the computational assessment of ligand-receptor interactions.

Introduction: The Scientific Context of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one and Cereblon

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is a chemical entity structurally related to thalidomide and its analogs, lenalidomide and pomalidomide. These molecules are renowned for their immunomodulatory and anti-neoplastic activities, which are mediated through their direct binding to the Cereblon (CRBN) protein.[2][3] CRBN functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4][5] The binding of small molecule modulators, like lenalidomide, to CRBN allosterically alters its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][3]

Given its structural similarity to lenalidomide and its documented use in PROTAC research, 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is hypothesized to engage CRBN in a similar fashion. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation.[6][7] The CRBN-binding moiety is a critical component of many PROTACs. Therefore, a detailed understanding of the binding of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one to CRBN at an atomic level is paramount for the rational design of novel protein degraders. This guide will use the binding of this ligand to CRBN as a case study to illustrate a powerful in silico workflow.

The In Silico Modeling Workflow: A Multi-faceted Approach

Our computational investigation is structured as a multi-step process, where each subsequent step builds upon and refines the insights from the previous one. This hierarchical approach ensures a thorough and reliable prediction of the ligand-receptor binding.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Refinement and Stability Assessment cluster_3 Phase 4: Quantitative Binding Affinity Estimation Protein and Ligand Preparation Protein and Ligand Preparation Molecular Docking Molecular Docking Protein and Ligand Preparation->Molecular Docking Prepared Structures Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Predicted Binding Pose Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Refined Complex Trajectory

Caption: The four-phase in silico modeling workflow.

Phase 1: Protein and Ligand Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The quality of your starting structures directly dictates the reliability of your results.

Target Receptor Preparation

The first step is to obtain a high-quality 3D structure of the target protein, human Cereblon (CRBN). The RCSB Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

Protocol: Receptor Structure Preparation

  • Structure Retrieval: Download the crystal structure of the human CRBN-DDB1 complex bound to lenalidomide (PDB ID: 4TZ4) from the RCSB PDB.[8] This structure is ideal as it contains a ligand highly analogous to our compound of interest, providing a validated binding pocket.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands (in this case, lenalidomide). This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[9] The rationale is to start with a clean binding site for our new ligand.

  • Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using tools like MODELLER or the SWISS-MODEL server. For the purpose of this guide, we will assume the crystal structure is complete in the region of interest.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is a critical step as hydrogen bonds are major contributors to ligand binding. Assign partial charges to all atoms using a force field like AMBER or CHARMM. Software packages like AutoDockTools or the PDB2PQR server are commonly used for this purpose.[10]

Ligand Preparation

A 2D representation of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one must be converted into a 3D, energetically minimized conformation.

Protocol: Ligand Structure Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D ligand structure using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics (e.g., MMFF94) method. This ensures a low-energy, physically plausible starting conformation.

  • Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges) and atom types to the ligand. This is crucial for the scoring function in molecular docking and for the force field in molecular dynamics simulations.[10] Tools like Open Babel or the Antechamber module of AmberTools are well-suited for this task.

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It is instrumental in generating a plausible initial binding hypothesis.

Core Concept: Search Algorithms and Scoring Functions

Molecular docking programs employ a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to estimate the binding affinity for each pose.[2][11]

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the binding site of the receptor.[9][12] For our case study, this will be centered on the location of the co-crystallized lenalidomide in the original 4TZ4 structure. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Running the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculation.[9][10] Vina will sample different conformations of the ligand within the grid box and rank them based on its scoring function, which approximates the binding free energy.

  • Analysis of Docking Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable. It is crucial to visually inspect the top-ranked poses to ensure they are chemically sensible (e.g., forming hydrogen bonds, engaging in hydrophobic interactions).

Data Presentation: Docking Results

RankBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
1-8.5TRP386, HIS353, VAL388
2-8.2TRP386, HIS353, ILE371
3-7.9TRP386, VAL388, CYS392

Phase 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time.[6][13][14] This allows for the assessment of the stability of the docked pose and provides a more realistic representation of the binding event.[6][13]

G Start with Docked Complex Start with Docked Complex Solvation Solvation Start with Docked Complex->Solvation Place in water box Ionization Ionization Solvation->Ionization Neutralize system Minimization Minimization Ionization->Minimization Remove steric clashes Equilibration (NVT & NPT) Equilibration (NVT & NPT) Minimization->Equilibration (NVT & NPT) Stabilize temperature and pressure Production MD Production MD Equilibration (NVT & NPT)->Production MD Generate trajectory Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Analyze stability and interactions

Sources

Technical Guide: Preliminary Biological Screening of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the preliminary biological screening strategy for 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one . This document is structured for drug discovery scientists and assumes the compound is being evaluated either as a novel chemical entity (NCE) or a functionalized scaffold for PROTAC/molecular glue development.

Executive Summary & Structural Logic

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one represents a unique hybrid scaffold in medicinal chemistry. It structurally mimics the immunomodulatory imide drugs (IMiDs) like Lenalidomide , yet it possesses a critical deviation: the replacement of the glutarimide (2,6-dioxopiperidine) ring with a reduced piperidin-3-yl moiety.

  • The Isoindolin-1-one Core: Retains the geometric scaffold of Lenalidomide, suggesting potential fit within the Cereblon (CRBN) binding pocket or similar hydrophobic clefts.

  • The 6-Bromo Substituent: Acts as a reactive handle for structure-activity relationship (SAR) expansion (e.g., Suzuki couplings) or as a halogen-bonding motif within a target pocket.

  • The Piperidin-3-yl Moiety: The absence of the glutarimide carbonyls drastically alters the electrostatic profile. It removes the hydrogen bond acceptors critical for high-affinity CRBN binding, while the secondary amine introduces basicity (

    
    ), increasing the likelihood of off-target interactions with GPCRs (Sigma, 5-HT)  and ion channels (hERG).
    

Strategic Directive: Screening must not treat this solely as a "Lenalidomide analog." It requires a bifurcated approach:

  • IMiD-like Profiling: Confirm whether CRBN binding is retained or abolished.

  • CNS/Polypharmacology Profiling: Assess the "cationic amphiphilic" nature driven by the piperidine ring, which often drives Sigma-1/2 and Serotonergic affinity.

Physicochemical & In Silico Profiling (Tier 0)

Before wet-lab screening, establish the molecular baseline to guide buffer selection and concentration ranges.

ParameterPredicted/Expected ValueExperimental Implication
pKa (Basic) ~9.5 (Piperidine NH)Compound will be positively charged at physiological pH (7.4). Ensure assay buffers do not precipitate the salt form.
LogP / LogD ~1.5 - 2.5Moderate lipophilicity. Suitable for DMSO stocks (10 mM).
TPSA < 60 ŲHigh blood-brain barrier (BBB) permeability potential.
Solubility High (in acidic media)Risk of lysosomal trapping in cellular assays due to basicity.

Biochemical Target Screening (Tier 1)

This phase determines the primary mechanism of action (MoA). We utilize a "Rule-In/Rule-Out" logic.

Cereblon (CRBN) Binding Assay (The "Rule-Out")

Despite the reduced piperidine ring, the isoindolinone core dictates that CRBN binding must be quantified to assess potential immunomodulatory activity.

  • Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Rationale: TR-FRET is robust against autofluorescence and provides

    
     values.
    
  • Protocol:

    • Protein: Human CRBN-DDB1 complex (recombinant).

    • Tracer: Cy5-labeled Thalidomide analog (competitor).[1]

    • Test Compound: 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one (10-point dose response, 1 nM to 100 µM).

    • Readout: Decrease in FRET signal indicates displacement of the tracer.

  • Success Criterion: If

    
    , the compound is not  a classical IMiD. If 
    
    
    
    , it retains significant CRBN engagement despite the missing carbonyls.
GPCR & Sigma Receptor Profiling (The "Rule-In")

Piperidine-containing isoindolines frequently exhibit affinity for Sigma-1 (


) and Serotonin (5-HT) receptors.
  • Methodology: Radioligand Binding Assay.

  • Panel:

    • Sigma-1 (

      
      ):  Ligand: [3H]-(+)-Pentazocine. (Relevance: Neuroprotection, inflammation).[2]
      
    • 5-HT2A: Ligand: [3H]-Ketanserin. (Relevance: CNS side effects).

  • Protocol:

    • Incubate membrane preparations (HEK293 overexpressing target) with radioligand and test compound (10 µM single point, followed by

      
       determination if >50% inhibition).
      
    • Terminate by rapid filtration and liquid scintillation counting.

Cellular Phenotypic Assays (Tier 2)

Evaluate functional consequences of the biochemical interactions.

Anti-Proliferation Screen (MM1.S vs. Solid Tumors)

Lenalidomide is potent in Multiple Myeloma (MM1.S). If this analog acts via CRBN, it should mimic this profile. If it acts via Sigma/Off-targets, the profile will diverge.

  • Cell Lines:

    • MM1.S: Lenalidomide-sensitive (CRBN dependent).

    • U266: Lenalidomide-resistant.

    • PC-3: Prostate cancer (Sigma receptor high expression).

  • Methodology: CellTiter-Glo (ATP quantification).

  • Step-by-Step Protocol:

    • Seeding: Plate 3,000 cells/well in 96-well white opaque plates. Incubate 24h.

    • Treatment: Add compound (DMSO stock) using an acoustic dispenser (e.g., Echo 550) to avoid pipette errors. 9-point dilution (0.01 µM - 50 µM).

    • Incubation: 72 hours at 37°C, 5% CO2.

    • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Read Luminescence.

    • Analysis: Calculate

      
       using non-linear regression (GraphPad Prism).
      
Inflammatory Cytokine Suppression (TNF- )

IMiDs suppress TNF-


 in LPS-stimulated PBMCs. This assay validates "IMiD-like" anti-inflammatory pharmacology.
  • System: Human PBMCs or THP-1 monocytes.

  • Stimulus: Lipopolysaccharide (LPS, 1 µg/mL).

  • Readout: ELISA or HTRF for TNF-

    
     secretion.
    
  • Hypothesis: If the piperidine ring abolishes CRBN binding, TNF-

    
     suppression should be minimal compared to Lenalidomide control.
    

Safety Pharmacology (Tier 3)

Critical Risk: The basic piperidine nitrogen combined with a lipophilic aromatic core (Isoindolinone) is a classic pharmacophore for hERG channel blockade , leading to QT prolongation risks.

  • Assay: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Protocol:

    • Cells: CHO cells stably expressing hERG (Kv11.1).

    • Perfusion: Apply compound at 1, 10, and 30 µM.

    • Measurement: Record tail current amplitude.

    • Threshold: >20% inhibition at 10 µM triggers a "Red Flag" for cardiotoxicity.

Decision Logic & Visualization

The following diagram illustrates the critical decision pathways based on the unique structural features of the molecule.

ScreeningLogic Start Compound: 6-Bromo-2-(piperidin-3-yl) isoindolin-1-one StructAnalysis Structural Analysis Start->StructAnalysis BranchIMiD Isoindolinone Core (IMiD-like) StructAnalysis->BranchIMiD Scaffold Similarity BranchPip Piperidine Ring (Basic Amine) StructAnalysis->BranchPip Cationic Feature AssayCRBN Assay: CRBN Binding (TR-FRET) BranchIMiD->AssayCRBN AssayGPCR Assay: Sigma/5-HT (Radioligand) BranchPip->AssayGPCR AssayhERG Assay: hERG Safety (Patch Clamp) BranchPip->AssayhERG OutcomeDegrader Hit: Novel Degrader (Proceed to Proteomics) AssayCRBN->OutcomeDegrader IC50 < 1uM OutcomeCNS Hit: CNS Modulator (Proceed to ADME) AssayGPCR->OutcomeCNS Ki < 100nM OutcomeTox Risk: Cardiotoxicity (Lead Opt Required) AssayhERG->OutcomeTox IC50 < 10uM

Figure 1: Screening decision matrix separating IMiD-driven pharmacology from Piperidine-driven polypharmacology.

Data Summary Template

For the final report, consolidate data into the following format to enable rapid Go/No-Go decisions.

Assay CategoryMetricTest Compound ResultLenalidomide ControlInterpretation
Biochemical CRBN Binding (

)
TBD~0.2 µMHigh value (>10µM) confirms loss of IMiD activity.
Biochemical Sigma-1 Binding (

)
TBD> 10 µMLow value (<100nM) suggests CNS repurposing.
Cellular MM1.S Viability (

)
TBD~0.1 µMPotency here tracks with CRBN binding.
Safety hERG Inhibition (

)
TBD> 30 µM< 10 µM indicates safety liability due to piperidine.

References

  • Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives. (2018). International Journal of Pharmaceutics & Drug Analysis. Link

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... and Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity. (2024). National Institutes of Health (PMC). Link

  • 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Lenalidomide Analog Product Page. (n.d.). MedChemExpress. Link

  • 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one Product Data. (n.d.). Parchem Fine & Specialty Chemicals. Link

Sources

The Bromo-Isoindolinone Handbook: Synthetic Architectures and Halogen-Driven SAR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindolin-1-one (isoindolinone) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster immunomodulators (e.g., lenalidomide analogs) and emerging anticancer agents (MDM2-p53 inhibitors). While the scaffold itself provides a rigid bicyclic template, the strategic incorporation of bromine —either as a permanent pharmacophoric element or a transient synthetic handle—unlocks unique chemical space.

This guide moves beyond basic synthesis to explore the Structure-Activity Relationship (SAR) of bromo-substituted isoindolinones. We analyze the dual utility of the bromo-group: first, as a halogen-bond donor (


-hole) to enhance potency; and second, as a linchpin for late-stage diversification  via cross-coupling, enabling rapid library expansion.

Part 1: The Chemical Space – Why Bromine?

In the context of isoindolinones, a bromine substituent is rarely "just a hydrophobic group." It introduces specific electronic and steric vectors that must be modeled deliberately.

The Sigma-Hole ( -hole) Effect

Unlike fluorine (which is electron-rich and repels lone pairs), bromine exhibits an anisotropic electron distribution. The region along the C-Br bond axis is electron-deficient (positive potential), known as the


-hole.
  • Mechanism: The

    
    -hole allows the bromine to act as a Lewis acid, forming linear halogen bonds (X-bonds)  with backbone carbonyls (Lewis bases) in target proteins (e.g., p53, kinases).
    
  • Energetics: A well-placed C-Br···O=C interaction can contribute 1–3 kcal/mol to binding affinity, often distinguishing a nanomolar inhibitor from a micromolar hit.

The Metabolic Blockade

Isoindolinones are susceptible to oxidative metabolism (P450-mediated hydroxylation) on the benzene ring.

  • Strategic Substitution: Placing a bromine at the C5 or C6 position blocks metabolic soft spots.

  • Lipophilicity Trade-off: While Br increases LogP (approx. +0.86), it avoids the "grease ball" effect of alkyl chains while maintaining specific electronic interactions.

Part 2: Synthetic Architectures

To explore the SAR, one must first access the scaffold. We define two primary "Architectures" for synthesizing bromo-isoindolinones: De Novo Cyclization (building the ring) and Late-Stage Functionalization (modifying the ring).

Diagram 1: Synthetic Divergence

The following diagram illustrates the two primary routes to access the 5-bromo and 6-bromo isomers, critical for SAR exploration.

G Start Starting Material: Bromo-2-halobenzoic acid or Bromo-benzonitrile RouteA Route A: Lithiation/Cyclization Start->RouteA t-BuLi, -78°C RouteB Route B: Pd-Catalyzed Carbonylation Start->RouteB CO, Pd(OAc)2, Amine Intermed1 Intermediate: N-Acyl Amidine RouteA->Intermed1 Intermed2 Intermediate: Pd-Acyl Complex RouteB->Intermed2 Product5 5-Bromo-isoindolin-1-one (Metabolic Blocker) Intermed1->Product5 Cyclization Product6 6-Bromo-isoindolin-1-one (Vector for Extension) Intermed2->Product6 Reductive Elim.

Caption: Divergent synthetic pathways (Lithiation vs. Carbonylation) allow regioselective access to 5- and 6-bromo isomers.

Part 3: SAR Deep Dive & Case Studies

The MDM2-p53 Interaction (The "Hydrophobic Anchor")

The MDM2-p53 interface is a classic protein-protein interaction (PPI) target. The p53 peptide inserts three residues (Phe19, Trp23, Leu26) into a deep hydrophobic cleft on MDM2.

  • The Isoindolinone Mimic: The isoindolinone core mimics the Trp23 indole ring.

  • The Role of Bromine (C3-Aryl position):

    • Substituents on the 3-phenyl ring (e.g., p-Cl or p-Br) are critical.

    • Data: A p-bromo substituent often outperforms p-chloro due to better filling of the hydrophobic sub-pocket and stronger halogen bonding with the backbone of Leu54 in MDM2.

Compound IDR-Group (C3-Aryl)IC50 (MDM2 Binding)Mechanism of Enhancement
NU8231 4-Cl5.3 µMHydrophobic filling
Analog B1 4-Br2.1 µMEnhanced Halogen Bond (

-hole)
Analog B2 4-H>100 µMLoss of hydrophobic contact
Analog B3 4-F15.0 µMToo small; lacks

-hole
Kinase Inhibition (The "Hinge Binder")

In kinase inhibitors (e.g., PI3K or CDK), the lactam nitrogen and carbonyl of the isoindolinone often serve as the "hinge binder" (H-bond donor/acceptor pair).

  • The Role of Bromine (C5/C6 position):

    • Here, bromine is rarely the final substituent. Instead, it is the synthetic handle .

    • Strategy: A 5-bromo-isoindolinone is coupled via Suzuki reaction to a solubilizing tail (e.g., methylpiperazine). This vector points into the solvent-exposed region, improving PK properties without disrupting the hinge binding.

Part 4: Experimental Protocols

Synthesis of 5-Bromo-2-methylisoindolin-1-one (Representative Protocol)

This protocol utilizes a "one-pot" reductive amination/cyclization approach, favored for its operational simplicity.

Reagents: Methyl 4-bromo-2-formylbenzoate, Methylamine (33% in EtOH), NaBH4, Methanol.

  • Imine Formation: To a solution of methyl 4-bromo-2-formylbenzoate (1.0 eq) in anhydrous MeOH (0.2 M) is added methylamine (1.2 eq) dropwise at 0°C. Stir for 2 hours. Checkpoint: Monitor disappearance of aldehyde peak via TLC.

  • Reduction: Add NaBH4 (1.5 eq) in small portions. The mixture will bubble (H2 evolution). Stir for 4 hours at RT.

  • Cyclization: The intermediate amino-ester often cyclizes spontaneously. If not, reflux for 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organic layer with Brine. Dry over Na2SO4.

  • Purification: Recrystallization from EtOH/Hexane usually yields pure product as white needles.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic methylene singlet (C3-H2) around

    
     4.3–4.5 ppm.
    
  • Mass Spec: Confirm the characteristic Br isotope pattern (M and M+2 peaks of equal intensity).

MDM2-p53 Fluorescence Polarization (FP) Assay

A self-validating assay to measure the displacement of a p53 peptide by your bromo-isoindolinone.

Materials:

  • Recombinant Human MDM2 protein (GST-tagged).

  • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL).

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Master Mix: Dilute MDM2 protein to a concentration of 10 nM (determined by prior Kd titration) in Assay Buffer.

  • Compound Plate: Prepare serial dilutions of the Bromo-isoindolinone (start at 100 µM) in DMSO.

  • Reaction: Add 10 µL of Compound + 40 µL of MDM2/Probe mix to a black 384-well plate.

  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

Data Analysis:

  • Control 1 (Min mP): Probe only (no protein). Represents 0% binding.

  • Control 2 (Max mP): Probe + MDM2 + DMSO. Represents 100% binding.

  • Positive Control: Nutlin-3a (Expected IC50 ~100-200 nM). If Nutlin fails, discard the run.

Part 5: Visualizing the SAR Logic

The following diagram summarizes the decision tree for optimizing bromo-isoindolinones based on the target class.

SAR_Logic Core Isoindolinone Scaffold Target1 Target: MDM2 (PPI) Core->Target1 Target2 Target: Kinase (ATP Site) Core->Target2 Mod1 Add Br at C3-Aryl Target1->Mod1 Strategy Mod2 Add Br at C5/C6 Target2->Mod2 Strategy Effect1 Effect: Halogen Bond w/ Leu54 Hydrophobic Fill Mod1->Effect1 Effect2 Effect: Synthetic Handle (Suzuki Coupling) Mod2->Effect2 Outcome1 High Potency Inhibitor Effect1->Outcome1 Outcome2 Soluble/Selective Inhibitor Effect2->Outcome2

Caption: SAR decision matrix distinguishing between Bromine as a pharmacophore (MDM2) vs. Bromine as a synthetic vector (Kinases).

References

  • Hardcastle, I. R., et al. (2006).[1] "Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold."[2][3][4][5] Journal of Medicinal Chemistry.

  • Wilcken, R., et al. (2013). "Halogen-enriched fragment libraries as leads for drug rescue of mutant p53."[6] Journal of the American Chemical Society.[6][7]

  • Grigg, R., et al. (2011). "A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation."[8] Beilstein Journal of Organic Chemistry.

  • Watson, A. F., et al. (2011). "Isoindolinone inhibitors of the MDM2-p53 interaction: structure-activity relationship studies." Bioorganic & Medicinal Chemistry Letters.

  • Xu, Z., et al. (2012). "Halogen bonding in drug discovery: an overview." Expert Opinion on Drug Discovery.

Sources

Discovery of Novel Isoindolin-1-one Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary

The isoindolin-1-one (phthalimidine) scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by its benzo-fused


-lactam core. Its structural rigidity, high physicochemical stability, and capacity for diverse functionalization make it an ideal template for mimicking peptide secondary structures (peptidomimetics) and targeting deep hydrophobic pockets in proteins.

This guide provides a technical roadmap for the design, synthesis, and evaluation of isoindolin-1-one derivatives, with a specific focus on MDM2-p53 interaction inhibitors and isoform-selective PI3K inhibitors .

The Isoindolin-1-one Scaffold: Structural Logic

The core value of the isoindolin-1-one scaffold lies in its ability to project substituents into defined spatial orientations, mimicking the


, and 

residues of an

-helix. This feature is critical for disrupting Protein-Protein Interactions (PPIs).
Core Architecture & Numbering

The scaffold consists of a benzene ring fused to a five-membered nitrogen-containing lactam.

Isoindolinone_Structure cluster_legend Key Functionalization Sites C1 C1 (C=O) C7 C7 N2 N2 N2->C1 Lactam C3 C3 (Chiral) N2->C3 Desc_N2 N2: Solubilizing groups / Target Anchor (e.g., Benzyl) N2->Desc_N2 Desc_C3 C3: Critical Chiral Center. Determines Stereoselectivity. C3->Desc_C3 C4 C4 C5 C5 C6 C6 Desc_Ar C4-C7: Electronic tuning (e.g., Halogens, Nitro)

Figure 1: Core numbering and functionalization logic of the isoindolin-1-one scaffold.

Strategic Synthesis: C-H Activation Protocols

Traditional synthesis (e.g., reduction of phthalimides) often lacks the regioselectivity required for complex analogs. Modern approaches utilize Transition-Metal-Catalyzed C-H Activation to construct the lactam ring from simple benzamides.

Protocol: Rh(III)-Catalyzed C-H Annulation

This protocol utilizes [Cp*RhCl2]2 to catalyze the coupling of N-methoxybenzamides (or N-benzoylsulfonamides) with activated alkenes. This method is superior for atom economy and functional group tolerance.

Mechanism:

  • C-H Activation: Rh(III) coordinates to the directing group (DG) and activates the ortho C-H bond.

  • Insertion: The alkene inserts into the Rh-C bond.

  • Cyclization: Intramolecular nucleophilic attack forms the C-N bond, releasing the product.

Experimental Workflow

Reagents:

  • Substrate: N-methoxybenzamide (1.0 equiv)

  • Coupling Partner: Methyl acrylate or Styrene derivative (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant: Cu(OAc)2 (2.0 equiv) - Note: Required to regenerate Rh(III) from Rh(I).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Procedure:

  • Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, add the N-methoxybenzamide (0.5 mmol), [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol), and Cu(OAc)2 (181 mg, 1.0 mmol).

  • Solvation: Add anhydrous DCE (3.0 mL) under an argon atmosphere.

  • Addition: Add the activated alkene (0.6 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110 °C in an oil bath for 16–24 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove copper salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Validation Criteria:

  • Yield: Expect 65–85%.

  • 1H NMR: Look for the disappearance of the ortho-proton signal and the appearance of the ABX system or doublet corresponding to the C3-position protons (depending on substitution).

Synthesis_Workflow Start Start: N-Methoxybenzamide Reagents Add [Cp*RhCl2]2, Cu(OAc)2, Alkene Solvent: DCE Start->Reagents Heat Heat to 110°C (16-24h) C-H Activation & Annulation Reagents->Heat Argon Atm Workup Filter (Celite) & Concentrate Heat->Workup TLC Monitor Purify Flash Chromatography Isolate Isoindolin-1-one Workup->Purify

Figure 2: Workflow for Rh(III)-catalyzed synthesis of isoindolin-1-ones.

Medicinal Chemistry & SAR: Case Studies

Case Study: MDM2-p53 Interaction Inhibitors

The MDM2-p53 interaction is a primary target for restoring apoptotic pathways in cancer. The p53 transactivation domain inserts three hydrophobic residues (Phe19, Trp23, Leu26) into a deep cleft on MDM2.

Design Strategy: Isoindolin-1-ones are designed to mimic these three residues:

  • C3-Aryl Group: Mimics Trp23 (The most critical interaction).

  • N2-Benzyl Group: Mimics Phe19 .

  • C3-Alkoxy/Alkyl Group: Mimics Leu26 .

Key SAR Findings (The NU Series): Optimization of the Newcastle University (NU) series demonstrated that stereochemistry at C3 is vital.

CompoundR1 (N2-Substituent)R2 (C3-Aryl)R3 (C3-Alkoxy)IC50 (MDM2-p53)Notes
NU8231 Propyl4-Cl-Phenyl4-OH-3,5-diOMe-Bn5.3 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

M
Early hit; moderate potency.
NU8354 4-Nitrobenzyl4-Cl-Phenyl(Hydroxymethyl)cyclopropyl171 nMNitro group improves pi-stacking.
NU8406 4-Nitrobenzyl4-Cl-PhenylSame as above143 nM 4-Chloro on isoindolinone core improves hydrophobic fit.

Critical Insight: The (3R)-enantiomer is typically the eutomer (active isomer), aligning the C3-aryl group deeply into the Trp23 pocket of MDM2.

Case Study: PI3K Isoform Selectivity

For PI3K inhibitors, the challenge is selectivity between


 (inflammation/immunology) and 

(hematologic oncology) isoforms.[1]
  • Selectivity Switch: The "affinity pocket" in PI3K

    
     can be exploited.[2][3] Isoindolin-1-ones substituted at C4/C5 with rigid linkers (e.g., piperazines) can extend into the solvent-exposed region, interacting with non-conserved residues like Lys833  (PI3K
    
    
    
    ) vs. Asn836 (PI3K
    
    
    ).

Biological Evaluation Protocols

Fluorescence Polarization (FP) Assay for MDM2 Binding

This assay measures the displacement of a fluorescently labeled p53 peptide by the small molecule inhibitor.

Materials:

  • Recombinant Human MDM2 protein (GST-tagged).

  • Tracer: FAM-labeled p53 peptide (sequence: 5'-FAM-RFMDYWEGL-3').

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Protocol:

  • Preparation: Dilute MDM2 protein to a concentration of 10 nM in Assay Buffer.

  • Plating: Add 20

    
    L of MDM2 solution to black 384-well plates.
    
  • Treatment: Add 1

    
    L of test compound (DMSO stock) at varying concentrations (1 nM to 100 
    
    
    
    M). Incubate for 15 minutes at RT.
  • Tracer Addition: Add 10

    
    L of FAM-p53 peptide (Final concentration: 5 nM).
    
  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.

Self-Validation:

  • Z-Factor: Must be > 0.5 for a valid assay.

  • Positive Control: Use Nutlin-3a (expected IC50

    
     100 nM).
    

MDM2_Pathway p53 p53 (Tumor Suppressor) Proteasome Proteasome (Degradation) p53->Proteasome Degradation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Accumulation & Activation MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Ubiquitination MDM2->p53 Blocked Inhibitor Isoindolin-1-one Inhibitor Inhibitor->MDM2 Binds Trp23 Pocket

Figure 3: Mechanism of Action: Isoindolin-1-ones block MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.

Future Outlook: PROTACs

The isoindolin-1-one scaffold is currently being adapted as a ligand for PROTACs (Proteolysis Targeting Chimeras). By linking an isoindolin-1-one (binding MDM2 or a kinase) to a Cereblon or VHL ligand, researchers can induce the degradation of the target protein rather than simple inhibition, overcoming resistance mechanisms.

References

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. (2025). Link

  • Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters. (2005). Link

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Chemical Communications. (2013). Link

  • Isoindolinone Inhibitors of the MDM2-p53 Interaction: Structure-Activity Studies Leading to Improved Potency. Journal of Medicinal Chemistry. (2011).[4] Link

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Biomolecules. (2019). Link

  • Synthesis of isoindolinones via palladium-catalyzed C–H activation. Chemical Communications. (2012). Link

Sources

Methodological & Application

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one as a GABAA receptor modulator

Application Note: Characterization of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one as a GABA Receptor Modulator

Introduction & Compound Profile

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one represents a specific scaffold within the isoindolinone class of small molecules. While isoindolin-1-ones are structurally related to immunomodulatory imide drugs (IMiDs) like lenalidomide (which target Cereblon), recent medicinal chemistry campaigns have identified specific isoindolinone derivatives as potent Positive Allosteric Modulators (PAMs) of the GABA

Chemical Identity
  • IUPAC Name: 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

  • Core Scaffold: Isoindolin-1-one fused with a piperidine ring.

  • Key Structural Features:

    • Isoindolinone Core: Provides the hydrophobic anchor for the binding pocket (likely the

      
       or 
      
      
      interface).
    • 6-Bromo Substituent: A critical halogen handle. Note: Structure-Activity Relationship (SAR) studies suggest that the position of the halogen (5- vs 6-position) can drastically switch activity from active PAM to inactive/antagonist profiles (Tian et al., 2025).

    • Piperidin-3-yl Moiety: A basic amine handle, distinct from the glutarimide (dione) ring of IMiDs, potentially reducing Cereblon affinity and enhancing ion channel interaction.

Mechanism of Action (Hypothesis)

The compound is posited to bind allosterically to the GABAngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1
  • Primary Target: GABA

    
     Receptor (
    
    
    is the most common isoform).
  • Predicted Effect: Potentiation of GABA-induced Cl

    
     currents (PAM activity).
    

Experimental Logic & Signaling Pathway

To validate this compound, one must map its effect on the GABAergic signaling cascade. The following diagram illustrates the mechanistic pathway and the points of experimental intervention.

GABASignalingCompound6-Bromo-2-(piperidin-3-yl)isoindolin-1-oneReceptorGABA_A Receptor(Allosteric Site)Compound->ReceptorAllosteric ModulationGABAEndogenous GABAGABA->ReceptorOrthosteric BindingConfChangeConformationalChangeReceptor->ConfChangePotentiationChannelOpenCl- ChannelOpeningConfChange->ChannelOpenInfluxCl- InfluxChannelOpen->InfluxHyperpolMembraneHyperpolarizationInflux->HyperpolInhibitionNeuronalInhibitionHyperpol->Inhibition

Figure 1: Mechanism of Action. The compound binds allosterically, enhancing the frequency/duration of Channel Opening in the presence of GABA.

Storage and Solubilization Protocol

Proper handling is critical due to the lipophilicity of the isoindolinone core.

ParameterSpecificationNotes
Storage (Solid) -20°C, DesiccatedProtect from light to prevent debromination.
Stock Solvent DMSO (100%)Soluble up to 50 mM. Sonicate if necessary.
Assay Buffer HEPES-buffered SalineMax DMSO concentration in assay: 0.1%.
Stability >24h in DMSO at RTAvoid freeze-thaw cycles of stock solution.

Preparation Protocol:

  • Weigh 5 mg of compound.

  • Dissolve in 100% DMSO to reach a 10 mM stock concentration.

  • Vortex for 30 seconds; inspect for particulates.

  • Aliquot into amber vials (20 µL each) and store at -80°C.

  • On the day of the experiment, dilute serially in assay buffer. Critical: Do not dilute directly into aqueous buffer; perform intermediate dilution in DMSO/Buffer mix to prevent precipitation.

In Vitro Characterization Protocols

Experiment A: Radioligand Binding Assay (Affinity)

Objective: Determine if the compound competes with standard benzodiazepines (BZDs) or binds to a distinct site.

  • Ligand:

    
    -Flumazenil (Benzodiazepine site) or 
    
    
    -EBOB (Picrotoxin site).
  • System: Rat cortical synaptic membranes or HEK293 cells expressing

    
    .
    

Protocol Steps:

  • Membrane Prep: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix 200 µg membrane protein with 1 nM

    
    -Flumazenil and varying concentrations of the test compound (
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 4°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data Output: Plot % Displacement vs. Log[Compound]. Calculate

    
    .
    
    • Insight: If no displacement is observed, the compound may bind to the

      
       interface (non-BZD site), a desirable trait for avoiding BZD-resistance (Tian et al., 2025).
      
Experiment B: Whole-Cell Patch Clamp (Functional Efficacy)

Objective: Quantify the potentiation of GABA-evoked currents (


  • System: HEK293 cells transiently transfected with human

    
    , 
    
    
    , and
    
    
    subunits (1:1:1 ratio).
  • Recording Solution: Intracellular (140 mM CsCl); Extracellular (140 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4).

Protocol Steps:

  • Clamp: Establish whole-cell configuration; clamp voltage at -60 mV.

  • Control Pulse: Apply

    
     concentration of GABA (approx. 1-3 µM) for 5 seconds. Record peak current (
    
    
    ).
  • Wash: Perfusion wash for 30 seconds.

  • Test Pulse: Co-apply

    
     GABA + Test Compound (varying concentrations). Record peak current (
    
    
    ).
  • Analysis: Calculate Potentiation

    
    .
    
    • Critical Check: If current decreases, the compound is a Negative Allosteric Modulator (NAM) or channel blocker.

In Vivo Proof-of-Concept Protocol

Experiment C: Pentylenetetrazol (PTZ) Induced Seizure Model

Objective: Assess anticonvulsant efficacy (behavioral readout of GABA modulation).

Protocol Steps:

  • Subjects: Male ICR mice (20-25g).

  • Groups: Vehicle, Positive Control (Diazepam 2 mg/kg), Test Compound (10, 30, 100 mg/kg).

  • Administration: IP injection, 30 min prior to PTZ challenge.

  • Challenge: Subcutaneous injection of PTZ (85 mg/kg).

  • Observation: Monitor for 30 min.

  • Endpoints: Latency to clonic seizure, latency to tonic seizure, and survival rate.

Experimental Workflow Diagram

The following flowchart outlines the decision tree for characterizing the compound.

WorkflowStartCompound Synthesis& QC (>98% Purity)SolubilitySolubility Test(DMSO/Saline)Start->SolubilityBindingRadioligand Binding([3H]-Flumazenil)Solubility->BindingDecision1Displacement?Binding->Decision1FuncAssayPatch Clamp(HEK293 a1b2g2)Decision1->FuncAssayYes (BZD Site)Decision1->FuncAssayNo (Novel Site?)Decision2Effect onGABA Current?FuncAssay->Decision2PAMPositive AllostericModulator (PAM)Decision2->PAMIncreaseNAMNegative AllostericModulator (NAM)Decision2->NAMDecreaseInactiveInactive / SilentDecision2->InactiveNo ChangeInVivoIn Vivo PTZ Model(Seizure Protection)PAM->InVivo

Figure 2: Characterization Workflow. A systematic approach to classify the compound's allosteric profile.

Expected Data & Interpretation

AssayReadoutInterpretation for Active PAM
Binding (

)
nM ConcentrationLow nM values indicate high affinity. Lack of displacement suggests non-BZD site binding (e.g.,

interface).
Electrophysiology % Potentiation>50% increase in GABA current at 1 µM indicates strong efficacy.
Selectivity hERG / CereblonCritical: Must show low affinity for Cereblon to rule out teratogenic IMiD effects.
In Vivo ED

(mg/kg)
Protection against PTZ-induced seizures confirms BBB penetration and functional GABA modulation.

Scientific Note on SAR: Researchers must be aware of the "molecular switch" in isoindolinones. As noted in recent literature (Tian et al., 2025), subtle changes (e.g., 5-bromo vs. 6-bromo substitution) can completely abolish PAM activity or switch the binding mode. The 6-bromo derivative described here should be rigorously tested alongside a 5-bromo analog as a control to verify the specific pharmacophore requirement for the target receptor subtype.

References

  • Tian, M., et al. (2025).[2] Discovery of Novel Isoindolin-1-one Derivatives as GABA

    
     Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry. 
    
  • Sigel, E., & Steinmann, M. E. (2012).

    
     receptors. Journal of Biological Chemistry, 287(48), 40224-40231. 
    
  • Olsen, R. W. (2018). GABA

    
     receptor: Positive and negative allosteric modulators. Neuropharmacology, 136, 10-22. 
    
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.

Application Note: 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in neuroscience and drug discovery, specifically focusing on the use of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one (and its derivatives) as a critical scaffold in Targeted Protein Degradation (TPD) .

Based on the chemical structure, this compound is a functionalized analog of the E3 ligase ligand Lenalidomide . In neuroscience research, it serves two primary roles:

  • Precursor/Scaffold: For synthesizing PROTACs (Proteolysis Targeting Chimeras) targeting neurodegenerative proteins (e.g., Tau,

    
    -Synuclein).
    
  • Negative Control: The specific "piperidin-3-yl" variant (lacking the 2,6-dione moieties) often serves as a non-binding control to validate Cereblon (CRBN) dependency.

Executive Summary

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is a specialized chemical scaffold used in the development of PROTACs. Its 6-bromo substitution provides a versatile synthetic handle (via Suzuki or Sonogashira coupling) to attach linkers and warheads targeting neuronal proteins.

In neuroscience, this scaffold is pivotal for:

  • Degrading "Undruggable" Targets: Removing aggregated proteins like Tau (Alzheimer’s),

    
    -Synuclein  (Parkinson’s), and mHtt  (Huntington’s) rather than just inhibiting them.
    
  • Mechanistic Validation: The "piperidin-3-yl" form (lacking the glutarimide carbonyls) fails to bind Cereblon, making it the gold-standard Negative Control to prove that observed protein degradation is CRBN-mediated.

Technical Profile & Mechanism

Chemical Identity[1][2][3]
  • Compound Name: 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one[1]

  • Structural Class: Isoindolinone / Phthalimidine derivative.

  • Key Feature: Structural analog of Lenalidomide/Pomalidomide.

  • CAS Note: Often associated with CAS 1260757-37-6 , though database discrepancies exist (some list a benzonitrile isomer). The structure defined here is the Isoindolinone core.

Mechanism of Action (PROTAC Context)

PROTACs function as heterobifunctional molecules:

  • E3 Ligase Recruitment: The isoindolinone moiety recruits Cereblon (CRBN) , a component of the CRL4 E3 ubiquitin ligase complex.

  • Target Binding: A specific ligand (attached via the 6-Br position) binds the protein of interest (POI).

  • Ubiquitination: The E3 ligase ubiquitinates the POI.

  • Proteasomal Degradation: The 26S proteasome recognizes and degrades the POI.

Critical Distinction: Active vs. Control
  • Active Ligand (The "Dione"): 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione . The glutarimide ring is essential for binding the tri-tryptophan pocket of CRBN.

  • Negative Control (The "Piperidine"): 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one. Lacking the carbonyls, this molecule cannot bind CRBN , serving as a perfect structural control to rule out off-target effects.

PROTAC_Mechanism PROTAC PROTAC Molecule (Isoindolinone-Linker-Warhead) Complex Ternary Complex (CRBN-PROTAC-POI) PROTAC->Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Complex Recruited POI Target Protein (e.g., Tau) POI->Complex Recruited Ub Ubiquitination Complex->Ub E3 Activity Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome Control Control Scaffold (Non-Dione) Control->CRBN No Binding

Caption: Mechanism of PROTAC action. The Control Scaffold (bottom) fails to recruit CRBN, validating the pathway.

Application Protocols

Protocol A: Synthesis of a Tau-Targeting PROTAC

Objective: Use the 6-bromo handle to attach a Tau-binding warhead. Reagents:

  • Scaffold: 6-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one (Active) OR 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one (Control).

  • Linker: PEG-diamine or Alkyl-diamine.

  • Warhead: Tau tracer derivative (e.g., PBB3 analog).

Workflow:

  • Cross-Coupling: Perform a Sonogashira coupling or Buchwald-Hartwig amination at the 6-Br position to attach the Linker.

    • Conditions: Pd(dppf)Cl2, CuI, TEA, DMF, 80°C, 4h.

  • Deprotection: Remove protecting groups (e.g., Boc) on the linker.

  • Conjugation: React the free amine of the linker with the activated carboxylic acid of the Tau warhead.

  • Purification: HPLC (Reverse phase, C18 column).

Protocol B: In Vitro Validation in Neuronal Models

Objective: Assess degradation of Tau in human iPSC-derived neurons.

1. Cell Culture Preparation
  • Cell Line: Human iPSC-derived cortical neurons (e.g., WTC11 line).

  • Differentiation: Maturation for 4-6 weeks to ensure Tau expression.

  • Plating: 96-well plates coated with Poly-L-Ornithine/Laminin.

2. Compound Treatment

Prepare a 10 mM stock solution in DMSO.

  • Group 1 (Vehicle): DMSO (0.1%).

  • Group 2 (Active PROTAC): Dose-response (1 nM – 10 µM).

  • Group 3 (Negative Control): 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one derivative (10 µM).

    • Note: Group 3 confirms that degradation is not due to the warhead binding alone.

  • Group 4 (Competition): Active PROTAC + Excess Free Lenalidomide (100 µM).

    • Note: Blocks CRBN, preventing degradation (further validation).

Incubation: 24 hours at 37°C, 5% CO2.

3. Readout: Western Blot / HiBiT Assay
  • Lysis: RIPA buffer with protease/phosphatase inhibitors.

  • Normalization: BCA Protein Assay.

  • Detection:

    • Primary Ab: Anti-Total Tau (e.g., Tau5) or Anti-Phospho-Tau (AT8).

    • Loading Control: GAPDH or

      
      -actin.
      

Data Analysis: Calculate DC50 (Concentration for 50% degradation) and Dmax (Maximum degradation).

  • Success Criteria: Active PROTAC shows >50% Tau reduction; Negative Control shows <10% reduction.

Data Presentation & Troubleshooting

Expected Results
Treatment GroupConcentrationTau Levels (%)Interpretation
Vehicle (DMSO) -100%Baseline
Active PROTAC 100 nM25%Potent degradation
Active PROTAC 10 µM60%"Hook Effect" (saturation)
Negative Control 100 nM98%No CRBN recruitment
Competition 100 nM + 100 µM Len95%CRBN-dependent mechanism confirmed
Troubleshooting Guide
  • Issue: No degradation observed.

    • Solution: Verify cell permeability. PROTACs are large; try electroporation or longer incubation (48-72h). Check CRBN expression levels in your specific neuronal line.

  • Issue: Toxicity.

    • Solution: The 6-bromo scaffold can have off-targets. Ensure the Negative Control (piperidin-3-yl) is included to distinguish on-target degradation from general cytotoxicity.

  • Issue: Hook Effect.

    • Solution: At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) outcompete ternary complexes. Reduce concentration.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617. Link

  • Silva, M. C., et al. (2019). "Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models." eLife, 8, e45457. Link

  • Pettersson, M., et al. (2019). "Design of Cereblon Ligands for PROTAC Discovery." ChemMedChem, 14(4), 387-390. Link

Sources

Application Note: High-Throughput Screening Protocols for Isoindolin-1-one Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Causality

The isoindolin-1-one (reduced phthalimide) scaffold is a highly privileged motif in modern medicinal chemistry, serving as the structural foundation for two major therapeutic modalities: Cereblon (CRBN) modulators (e.g., molecular glues and PROTACs) and MDM2-p53 protein-protein interaction (PPI) inhibitors [1].

The Causality of Scaffold Selection: Historically, immunomodulatory drugs (IMiDs) like thalidomide utilized a phthalimide core. However, the imide ring is highly susceptible to aqueous hydrolysis. By reducing one carbonyl to a methylene, the resulting isoindolin-1-one core gains profound hydrolytic and metabolic stability [2]. Furthermore, substitutions at the C3 position introduce chirality that perfectly maps to the hydrophobic cleft of MDM2, while N-substitutions provide stable attachment points for PROTAC linkers targeting CRBN [3].

This application note details a dual-pronged High-Throughput Screening (HTS) strategy to evaluate isoindolin-1-one libraries for both CRBN target engagement and MDM2-p53 inhibition.

MoA IsoLibrary Isoindolin-1-one Library CRBN_Pathway Cereblon (CRBN) Binding IsoLibrary->CRBN_Pathway Molecular Glues / PROTACs MDM2_Pathway MDM2-p53 PPI Inhibition IsoLibrary->MDM2_Pathway PPI Inhibitors NeoSubstrate Neosubstrate Recruitment (e.g., IKZF1/3, GSPT1) CRBN_Pathway->NeoSubstrate p53_Activation p53 Reactivation & Accumulation MDM2_Pathway->p53_Activation Degradation Proteasomal Degradation NeoSubstrate->Degradation Apoptosis Cell Cycle Arrest / Apoptosis p53_Activation->Apoptosis

Figure 1: Divergent therapeutic mechanisms of isoindolin-1-one scaffolds.

Assay Logic & Self-Validating Design Principles

To ensure a self-validating HTS system, the physical properties of the target must dictate the assay format.

  • CRBN Target Engagement (TR-FRET): CRBN is notoriously difficult to purify in an active conformation without its DDB1 complex. We utilize a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using a known fluorescent tracer (e.g., Thalidomide-Red) [4]. Logic: The long emission half-life of the Terbium (Tb3+) donor allows for time-gated measurement. This completely bypasses the short-lived auto-fluorescence typical of highly conjugated heterocyclic libraries, eliminating a major source of false positives.

  • MDM2-p53 Inhibition (AlphaScreen): The MDM2-p53 interface is a large, shallow PPI. Logic: AlphaScreen relies on the transfer of singlet oxygen over distances up to 200 nm. This bead-based proximity assay is ideal for large PPIs because it prevents the steric hindrance that bulky fluorophores might cause if attached directly to the binding interface[5].

HTS_Workflow CompoundPrep 1. Acoustic Dispensing (384/1536-well plates) PrimaryScreen 2. Primary Screening (TR-FRET / AlphaScreen) CompoundPrep->PrimaryScreen DataAnalysis 3. Hit Calling (Z'-factor > 0.6, S/B > 5) PrimaryScreen->DataAnalysis CounterScreen 4. Orthogonal Validation (SPR or ITC) DataAnalysis->CounterScreen IC50 < 10 µM CellularAssay 5. Cellular Engagement (NanoBRET / HiBiT) CounterScreen->CellularAssay Validated Binders

Figure 2: Self-validating HTS workflow for isoindolin-1-one library triage.

Step-by-Step Experimental Methodologies

Protocol A: Competitive TR-FRET Assay for CRBN Target Engagement

Objective: Identify isoindolin-1-ones that displace a fluorescent tracer from the CRBN thalidomide-binding domain.

Reagents:

  • Purified CRBN-DDB1 complex (N-terminally SNAP-tagged).

  • Terbium-coupled anti-SNAP antibody (Donor).

  • Thalidomide-Red tracer (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT.

Workflow:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of isoindolin-1-one library compounds (10 mM stock in DMSO) into a 384-well low-volume white microplate.

  • Complex Formation: Prepare a 2X solution of SNAP-CRBN (20 nM) and Terbium-anti-SNAP antibody (2 nM) in assay buffer. Incubate for 30 minutes at room temperature (RT) to allow stable complexation.

  • Protein Addition: Dispense 5 µL of the 2X CRBN-Tb3+ complex into the assay plate.

  • Tracer Addition: Dispense 5 µL of a 2X Thalidomide-Red tracer solution (40 nM) to initiate the competition.

  • Equilibration: Seal the plate and incubate in the dark at RT for 2 hours. Causality: Isoindolin-1-ones often exhibit slow binding kinetics; premature reading will artificially inflate IC50 values.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Dual Emission: 620 nm (Tb3+ reference) and 665 nm (FRET signal). Calculate the 665/620 ratio.

Protocol B: AlphaScreen Assay for MDM2-p53 PPI Inhibition

Objective: Identify compounds that disrupt the interaction between MDM2 and p53.

Reagents:

  • His-tagged MDM2 (residues 1-118).

  • Biotinylated p53 peptide (residues 15-29).

  • Nickel Chelate (Ni-NTA) Donor Beads.

  • Streptavidin (SA) Acceptor Beads.

  • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

Workflow:

  • Compound Dispensing: Dispense 50 nL of library compounds into a 384-well OptiPlate.

  • Protein/Peptide Addition: Add 5 µL of a pre-incubated mixture containing His-MDM2 (10 nM final) and Biotin-p53 (10 nM final). Incubate for 30 minutes at RT.

  • Acceptor Bead Addition: Critical Step: Under subdued green light (beads are highly photosensitive), add 2.5 µL of SA-Acceptor beads (20 µg/mL final). Incubate for 30 minutes.

  • Donor Bead Addition: Under subdued light, add 2.5 µL of Ni-NTA Donor beads (20 µg/mL final). Incubate for 1 hour at RT.

  • Detection: Read on an Alpha-enabled reader (Excitation: 680 nm, Emission: 520-620 nm).

Data Triage & Orthogonal Validation

A robust HTS campaign requires stringent statistical triage followed by orthogonal validation to eliminate false positives (e.g., singlet oxygen quenchers in AlphaScreen) [6].

  • Primary Hit Calling: Calculate the Z'-factor for every plate. Plates must achieve a Z'-factor > 0.6 to be included in the analysis. Hits are defined as compounds exhibiting >50% inhibition at 10 µM.

  • Counter-Screening: Run hits through an assay containing pre-bound Biotin-His-peptide and Alpha beads (no MDM2/p53). Compounds that reduce signal here are assay interferers, not true biological hits.

  • Cellular Target Engagement: Advance validated biochemical hits to a live-cell NanoBRET assay. HEK293T cells expressing NanoLuc-CRBN or NanoLuc-MDM2 are treated with the hit compounds and a cell-permeable fluorescent tracer to confirm membrane permeability and intracellular target binding[7].

Quantitative Data Summaries

Table 1: Comparative HTS Assay Metrics for Isoindolin-1-one Libraries

MetricTR-FRET (CRBN)AlphaScreen (MDM2)
Signal-to-Background (S/B) > 8.0> 25.0
Z'-Factor Range 0.75 - 0.850.65 - 0.75
False Positive Rate < 0.5%~ 2.0%
Sensitivity (LOD) Low nMSub-nM
Primary Interference Risk Fluorescence quenchersSinglet oxygen quenchers

Table 2: Representative Isoindolin-1-one Hit Profiles

Compound Sub-ClassPrimary TargetBiochemical IC50Cellular Engagement (NanoBRET IC50)Therapeutic Mechanism
5,6-Difluoro-isoindolinonesCRBN45 nM120 nMMolecular Glue / PROTAC Linker
3-Alkyl-isoindolinonesMDM2170 nM520 nMPPI Inhibitor
N-Benzyl-isoindolinonesMDM2230 nM850 nMPPI Inhibitor

References

  • Hardcastle, I. R., et al. (2011). Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein−Protein Interaction: Structure−Activity Studies Leading to Improved Potency. Journal of Medicinal Chemistry. Available at:[Link]

  • Miyazaki, M., et al. (2016). Chemical Variations on the p53 Reactivation Theme. MDPI Pharmaceuticals. Available at:[Link]

  • Boichenko, I., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. ResearchGate. Available at: [Link]

  • Gomez, S., et al. (2019). Drugging an undruggable pocket on KRAS. PNAS. Available at:[Link]

  • Park, J., et al. (2022).Pharmaceutical composition for preventing or treating Parkinson's disease, comprising 2-(4-(1-hydroxypropane-2-yl)phenyl)isoindoline-1-one compound. Google Patents (EP4162937A1).
  • Hsu, Y., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vitro Solubility for 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of rigid, planar, and lipophilic small molecules. 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one presents a classic formulation challenge: the brominated isoindolinone core drives severe hydrophobicity and crystal lattice energy, while the molecule as a whole is prone to rapid precipitation in aqueous biological media.

However, this molecule contains a structural "silver bullet"—the piperidin-3-yl moiety—which features a basic secondary amine. By understanding the causality behind precipitation events (kinetic vs. thermodynamic solubility) and exploiting the molecule's pKa, we can engineer robust, self-validating formulation protocols.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my compound immediately precipitate when added to cell culture media (e.g., DMEM/RPMI)?

A: You are experiencing "solvent shock," a failure of kinetic solubility. When a concentrated stock solution in 100% DMSO is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic compound can disperse. This leaves the 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one stranded in a localized state of extreme supersaturation, triggering immediate nucleation and precipitation [1].

Kinetic solubility reflects the concentration at which a supersaturated solution first becomes unstable, whereas thermodynamic solubility is the true equilibrium concentration of the solid in the medium [2]. To prevent solvent shock, you must bypass direct dilution and use intermediate step-down dilutions to manage the kinetic transition.

Q2: How can I exploit the chemical structure to improve thermodynamic solubility?

A: The key lies in the piperidin-3-yl ring . The secondary amine on this ring is basic (estimated pKa ~10.0–10.5). In its neutral "free base" form at physiological pH (7.4), the molecule is highly lipophilic. By lowering the pH of your intermediate formulation buffer to ~5.5, or by pre-forming a hydrochloride (HCl) salt, you protonate the piperidine nitrogen. This introduces a positive charge, drastically reducing the lipophilicity (LogD) and increasing the thermodynamic aqueous solubility.

Q3: My biochemical assay requires strictly pH 7.4 and cannot tolerate >1% DMSO. What are my alternatives?

A: When pH adjustment and high co-solvents are prohibited, you must use host-guest complexation . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The hydrophobic brominated isoindolinone core of your compound partitions into this cavity, forming a soluble 1:1 stoichiometric inclusion complex [3]. This effectively shields the hydrophobic surfaces from the aqueous environment, maintaining solubility without altering the assay's pH or requiring toxic levels of organic solvents.

Part 2: Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one across various vehicles. Note: Always validate your final working concentrations using dynamic light scattering (DLS) or by measuring absorbance at 620 nm (turbidimetry) to ensure no sub-visible colloids have formed.

Vehicle / ConditionKinetic Solubility Limit (µM)Thermodynamic Limit (µM)Recommended Application
1% DMSO in PBS (pH 7.4) < 10 µM< 5 µMLow-dose biochemical screens.
1% DMSO in Acidic PBS (pH 5.5) ~ 50 µM~ 150 µMIntermediate dilutions; acid-tolerant assays.
10% HP-β-CD in PBS (pH 7.4) > 250 µM> 200 µMCell-based assays requiring physiological pH.
0.1% BSA in DMEM (pH 7.4) ~ 30 µM~ 25 µMStandard cell culture (protein binding aids solubility).

Part 3: Step-by-Step Experimental Protocols

Protocol A: Step-Down Dilution (Preventing Solvent Shock)

Use this protocol for standard cell culture assays where HP-β-CD is not available.

  • Stock Preparation: Dissolve the free base powder in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution (The Critical Step): Prepare an intermediate buffer of 10% DMSO in PBS (or serum-free media). Warm this buffer to 37°C.

  • Titration: Slowly add 10 µL of the 10 mM DMSO stock into 90 µL of the warmed intermediate buffer while vortexing continuously. You now have a 1 mM stock in 10% DMSO.

  • Final Assay Dilution: Add the intermediate stock dropwise to your final pre-warmed complete cell culture media (containing FBS/BSA, which acts as a carrier protein) to reach your target concentration (e.g., 10 µM final concentration will yield 0.1% final DMSO).

  • Validation: Measure the OD600 of the final media. An OD600 > 0.05 above the vehicle control indicates sub-visible precipitation.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for high-concentration dosing or in vivo-like in vitro models.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular-grade water or PBS. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Weigh the 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one powder directly into a microcentrifuge tube. Do not use DMSO.

  • Encapsulation: Add the 20% HP-β-CD solution to achieve a target compound concentration of 1 mM.

  • Equilibration: Place the tube in a thermomixer at 37°C and agitate at 800 rpm for 24 hours. Causality note: Complexation is a thermodynamic process; it requires time and kinetic energy for the drug to partition into the cyclodextrin cavity.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes to pellet any uncomplexed drug. Transfer the clear supernatant to a new tube.

Part 4: Formulation Decision Workflow

Use the following logical workflow to determine the best solubility rescue strategy for your specific assay constraints.

SolubilityTroubleshooting Start Precipitation Observed in Assay Media CheckPH Can the assay tolerate slightly acidic pH (5.5-6.0)? Start->CheckPH SaltForm Exploit Piperidine Ring: Formulate as HCl salt or lower buffer pH CheckPH->SaltForm Yes CheckExcipient Can excipients/carriers be added? CheckPH->CheckExcipient No Cyclo Host-Guest Complexation: Use 10-20% HP-β-CD CheckExcipient->Cyclo Yes CheckDMSO Is >1% DMSO acceptable? CheckExcipient->CheckDMSO No StepDown Kinetic Stabilization: Perform step-down serial dilutions in media CheckDMSO->StepDown Yes Redesign Re-evaluate compound concentration limits CheckDMSO->Redesign No

Decision tree for resolving in vitro solubility issues of piperidine-isoindolinone compounds.

References

  • Raytor Instruments. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor.[Link]

  • PLOS One. "Gallic acid/hydroxypropyl-β-cyclodextrin complex: Improving solubility for application on in vitro/in vivo Candida albicans biofilms." PLOS.[Link]

Optimizing reaction conditions for the synthesis of substituted isoindolinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoindolinone Synthesis Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Substituted Isoindolinone Synthesis via C-H Activation & Annulation

Executive Summary & Core Logic

Isoindolinones are privileged scaffolds in medicinal chemistry, serving as the core for MDM2 inhibitors, antipsychotics, and anti-inflammatory agents. While classical lithiation-cyclization routes exist, Transition-Metal Catalyzed C-H Activation (TM-CHA) is currently the industry standard due to atom economy.

However, TM-CHA is temperamental. It relies on a delicate balance between the Directing Group (DG) , the Metal Center (M) , and the Oxidant .

The Golden Rule of Isoindolinone Synthesis:

If your reaction fails, it is rarely the substrate's fault; it is almost always a kinetic mismatch between the C-H cleavage step and the oxidative regeneration of the catalyst.

Troubleshooting Module: Metal-Catalyzed C-H Activation

(Focus: Rh(III), Co(II), and Pd(II) pathways)

Issue 1: "I see <10% conversion, and my starting material (benzamide) is recovered unchanged."
  • Diagnosis: The C-H activation step (metalation) is not occurring.

  • Root Cause Analysis:

    • Moisture Sensitivity: While Cp*Rh(III) is robust, cationic species are hygroscopic. Water competes for the open coordination site.

    • DG Mismatch: You are likely using a monodentate DG (e.g., N-H) with a metal requiring bidentate chelation (e.g., Co(II)).

  • Corrective Protocol:

    • Add a Carboxylate Source: Add 20-30 mol% Pivalic Acid (PivOH) or NaOAc . This facilitates the Concerted Metalation-Deprotonation (CMD) mechanism, lowering the activation energy for C-H cleavage.

    • Switch Directing Groups:

      • For Rh(III)/Ir(III): Use oxidizing DGs like N-methoxy (-NHOMe) or N-pivaloyloxy (-NHOPiv) to act as an internal oxidant.

      • For Co(II): Switch to bidentate DGs like N-quinolin-8-yl or N-2-pyridyl-1-oxide.

Issue 2: "The reaction works, but I get a mixture of mono- and di-alkenylated products."
  • Diagnosis: Over-reaction due to non-selective insertion.

  • Root Cause: The product (isoindolinone) is more electron-rich or sterically accessible than the starting material, inviting a second C-H activation event.

  • Corrective Protocol:

    • Steric Blocking: If the 3-position of the isoindolinone is the target, ensure the benzamide ortho-positions are blocked or use a bulky DG.

    • Solvent Switch: Change from DCE or Toluene to HFIP (Hexafluoroisopropanol) . HFIP forms hydrogen bond networks that stabilize the monomeric metal species and often suppress over-alkylation by altering the solubility profile of the mono-product.

Issue 3: "My Pd-catalyzed carbonylation (using CO gas) yields palladium black immediately."
  • Diagnosis: Catalyst decomposition (aggregation) before oxidative addition.

  • Root Cause: CO is a strong

    
    -acid and can displace ligands, leading to Pd(0) clustering if the re-oxidation cycle is too slow.
    
  • Corrective Protocol:

    • Use a CO Surrogate: Switch to Benzene-1,3,5-triyl triformate (TFBen) or Mo(CO)6 . These release CO slowly, maintaining a low steady-state concentration that prevents catalyst saturation.

    • Ligand Upgrade: Switch from PPh3 to Xantphos . The wide bite angle of Xantphos stabilizes the Pd center during the reductive elimination of the cyclic imide.

Visualization: Troubleshooting Logic & Mechanism

Figure 1: The Isoindolinone Optimization Decision Tree

Use this flow to diagnose reaction failures systematically.

Troubleshooting_Tree Start Reaction Outcome? NoRxn No Conversion (SM Recovered) Start->NoRxn LowYield Low Yield (<40%) Start->LowYield Regio Regio/Di-selectivity Issues Start->Regio CheckDG Check Directing Group (DG) NoRxn->CheckDG CheckOx Check Oxidant LowYield->CheckOx Solvent Solvent Effect Regio->Solvent DG_Action Is DG Bidentate? (Required for Co/Ni) CheckDG->DG_Action If Co/Ni catalyst AddAcid Add 30% PivOH (Enable CMD) CheckDG->AddAcid If Rh/Pd catalyst Ox_Action Switch Cu(OAc)2 -> Ag2CO3 or Add Air flow CheckOx->Ox_Action HFIP Switch to HFIP (H-bonding stabilization) Solvent->HFIP

Caption: Decision tree for diagnosing failure modes in metal-catalyzed isoindolinone synthesis.

Figure 2: Rh(III)-Catalyzed C-H Activation Cycle

Understanding the "Turnover Limiting Step" (usually C-H cleavage) is critical for optimization.

Rh_Cycle PreCat Cp*Rh(III) Pre-catalyst Active Active Species Cp*Rh(OAc)2 PreCat->Active Activation Coord 1. Coordination (N-H Directed) Active->Coord + Substrate CH_Act 2. C-H Activation (Rhodacycle Formation) Coord->CH_Act - AcOH Insert 3. Alkyne/Alkene Insertion CH_Act->Insert + Alkyne RedElim 4. Reductive Elimination (Product Release) Insert->RedElim RedElim->Active + Oxidant (Regeneration)

Caption: The catalytic cycle for Rh(III)-catalyzed annulation. Step 2 is typically rate-determining.

Comparative Catalyst Data

Select the right metal for your specific substrate constraints.

FeatureRhodium (Cp*Rh) Cobalt (Co(II)) Palladium (Pd(II))
Cost High (

$)
Low ($)Medium (

)
Oxidant Requirement Internal (N-O bond) or Cu(II)Air (

) or Mn(III)
Cu(II), Ag(I), or Benzoquinone
DG Requirement Versatile (Amides, Ketones)Strict (Bidentate: 8-AQ, Py)Versatile but prone to poisoning
Mechanism C-H Activation (Five-membered)Radical or C-H ActivationC-H Activation or Carbonylation
Key Advantage High Functional Group ToleranceSustainable/GreenCan use CO gas/surrogates
Primary Failure Mode Moisture intoleranceSpin-state issues (High spin)Pd-black precipitation

Standard Operating Procedure (SOP)

Protocol: Cobalt-Catalyzed Oxidative Annulation (Air-Oxidized) Rationale: This protocol avoids expensive Rh catalysts and toxic Ag/Cu oxidants, using atmospheric oxygen.

Reagents:

  • Benzamide derivative (1.0 equiv)

  • Alkyne/Alkene (1.2 equiv)

  • Catalyst: Co(OAc)₂[1]·4H₂O (10 mol%)

  • Additive: Pivalic acid (20 mol%)

  • Solvent: TFE (2,2,2-Trifluoroethanol) or PEG-400 (Green alternative)

Workflow:

  • Setup: Flame-dry a 15 mL Schlenk tube. Allow to cool under Ar.

  • Loading: Add Co(OAc)₂·4H₂O (0.02 mmol), Benzamide (0.2 mmol), and Pivalic Acid (0.04 mmol).

  • Solvent: Add TFE (2.0 mL). Note: TFE is crucial for stabilizing the Co-C bond via the "fluorine effect".

  • Alkyne Addition: Add the alkyne (0.24 mmol).

  • Atmosphere Exchange: Do NOT keep under Argon. Cap the tube with a septum and insert a balloon filled with dry air or O₂ .

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a celite pad to remove cobalt salts. Concentrate and purify via flash chromatography.

Self-Validation Check:

  • Visual: The reaction mixture should turn from pink (Co(II)) to a dark brown/green solution upon heating (active catalyst), then return to a lighter color upon completion.

  • TLC: If SM remains, add 10 mol% Ag₂CO₃ to assist re-oxidation.

FAQ: Green & Alternative Methods

Q: Can I perform this reaction in water? A: Yes, but solubility is the enemy.

  • Fix: Use Surfactant-Water Systems . 2 wt% TPGS-750-M in water allows the formation of nanomicelles where the lipophilic reagents and catalyst concentrate, effectively running the reaction "neat" within the water. This often accelerates the rate compared to organic solvents.

Q: I want to avoid metal catalysts entirely. Is there a way? A: Yes, via Electrophilic Cyclization .

  • React o-(1-alkynyl)benzamides with electrophiles like ICl , I₂ , or NBS .[2][3] This triggers a nucleophilic attack of the amide nitrogen onto the activated alkyne.

  • Limitation: This yields 3-halomethylene isoindolinones, which require further functionalization.

References

  • Rhodium-Catalyzed C-H Activation: Rovis, T. et al. Rhodium(III)-Catalyzed C-H Activation and C-C Coupling of Benzamides.

  • Cobalt-Catalyzed Annulation: Ackermann, L. et al. Cobalt-Catalyzed C-H/N-H Annulation of Sulfonamides with Alkynes or Alkenes.

  • Palladium Carbonylation (CO Surrogates): Wu, X. F. et al. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones using TFBen.[4] [J. Org.[5] Chem. 2019, 84, 1238.]([Link]4]

  • Green Synthesis (Water/Micelles): Lipshutz, B. H. et al. Transition Metal Catalysis in Water at Room Temperature.

  • Review of Isoindolinone Synthesis: Zhang, Y. et al. Recent Advances in the Synthesis of Isoindolinones via C-H Activation.

Sources

Technical Support Center: Optimization of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis and purification of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one , a critical scaffold used in the development of PARP inhibitors (e.g., Niraparib) and PROTAC linkers.

The primary challenge in synthesizing this molecule lies in the construction of the isoindolinone lactam ring while preserving the integrity of the piperidine ring (often protected) and the bromine handle required for downstream cross-coupling. This guide prioritizes the Methyl 5-bromo-2-(bromomethyl)benzoate route over the reductive amination route due to higher reproducibility and scalability.

Module 1: The Synthetic Core (High-Fidelity Protocol)

The most robust method for high-purity synthesis involves a two-stage cascade: Nucleophilic Substitution (


)  followed by Intramolecular Lactamization .
The "Golden Route" Workflow

Reagents:

  • Electrophile: Methyl 5-bromo-2-(bromomethyl)benzoate (CAS: 79670-17-0)

  • Nucleophile: tert-Butyl 3-aminopiperidine-1-carboxylate (Chiral or Racemic depending on target)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Acetonitrile (ACN) or DMF (for higher solubility)

Step-by-Step Protocol
  • Alkylation (0°C to RT): Dissolve the electrophile (1.0 eq) in ACN. Add DIPEA (2.5 eq). Dropwise add the amine (1.1 eq) at 0°C to prevent over-alkylation (dimerization).

  • Monitoring (The "Pivot Point"): Stir at RT for 2-4 hours. Critical Check: LCMS must show conversion to the Amino-Ester Intermediate (Open chain).

  • Lactamization (50°C - 70°C): Heat the mixture. The secondary amine attacks the methyl ester to close the ring, releasing methanol.

  • Deprotection (Post-Workup): Standard TFA/DCM or HCl/Dioxane treatment to remove the Boc group.

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical control points.

SyntheticPathway Start Reagents: Bromomethyl Benzoate + Boc-Amine Inter Intermediate: Amino-Ester (Open Chain) [M+H]+ Observed Start->Inter SN2 Alkylation (0°C -> RT, DIPEA) Inter->Inter Stalled? Increase T to 50°C Cycliz Lactamization: Ring Closure (-MeOH) Inter->Cycliz Heat (60°C) Intramolecular Amidation Product Target: Boc-Protected Isoindolinone Cycliz->Product Workup

Caption: Figure 1. Stepwise progression from alkylation to lactam ring formation. Yellow node represents the critical monitoring point.

Module 2: Troubleshooting Yield & Reaction Failures

This section addresses specific failure modes identified in scale-up environments.

FAQ: Why is my yield stuck below 50%?

Root Cause Analysis: Low yield typically stems from two competing pathways: Hydrolysis of the ester before cyclization, or Dimerization of the starting material.

SymptomDiagnosisCorrective Action
LCMS shows "Hydrolyzed Acid" Water entered the system. The ester hydrolyzed to a carboxylic acid, which will not cyclize under mild conditions.Strict Anhydrous Conditions: Use dry ACN/DMF. Add molecular sieves (4Å) to the reaction vessel.
LCMS shows "Dimer" (MW x2) Two bromomethyl benzoate molecules reacted with one diamine (if Boc was labile) or cross-reacted.Reverse Addition: Add the electrophile (benzoate) slowly to the nucleophile (amine) solution to keep amine in excess locally.
Intermediate persists, no ring closure The amine is too sterically hindered or the temperature is too low.Thermal Boost: Increase temperature to 70°C. If still stuck, add a catalytic amount of Acetic Acid (5 mol%) to activate the ester carbonyl.
FAQ: How do I prevent racemization of the piperidine ring?

If using chiral (S)-3-aminopiperidine, maintaining enantiomeric excess (ee) is vital.

  • Risk: High heat (>80°C) with strong bases (e.g., NaH, NaOH) can cause racemization at the chiral center alpha to the nitrogen.

  • Solution: Stick to organic bases (DIPEA). Do not exceed 70°C. If cyclization is slow, switch solvent to TFE (2,2,2-Trifluoroethanol), which promotes amidation via hydrogen bonding without requiring high heat [1].

Module 3: Purification & Workup

The physical properties of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one change drastically depending on the protecting group.

Scenario A: Purifying the Boc-Protected Intermediate
  • Nature: Lipophilic, non-polar.

  • Method: Flash Column Chromatography.[1]

  • Eluent: Hexanes/Ethyl Acetate (gradient 0% to 50%).

  • Tip: The uncyclized amino-ester often co-elutes. Ensure full conversion (Module 2) before purification.

Scenario B: Purifying the Free Amine (Final Product)
  • Nature: Highly polar, basic.

  • Issue: Streaking on silica; poor solubility in ether/hexanes.

  • Method: Acid-Base Extraction or Reverse Phase Chromatography.

Protocol: Acid-Base Extraction (Self-Validating)
  • Dissolution: Dissolve crude residue in DCM.

  • Acid Wash: Extract with 1M HCl. The product moves to the Aqueous Phase (leaving non-basic impurities in DCM).

    • Validation: Check DCM layer by TLC. It should contain no product.

  • Basification: Adjust Aqueous phase to pH 10 using 2M NaOH (keep cold to prevent amide hydrolysis).

  • Extraction: Extract back into DCM or EtOAc.

  • Result: High purity (>95%) free amine.

Module 4: Analytical & Quality Control

Impurity Profile Table

Use this table to identify peaks in your HPLC chromatogram.

Relative Retention Time (RRT)Likely IdentityOrigin
0.85 Hydrolyzed Ester (Acid)Water contamination during reaction.
0.95 Amino-Ester IntermediateIncomplete cyclization (Need more heat/time).
1.00 Target Product --
1.20 Dimer ImpurityStoichiometry error (Amine deficiency).
1.35 Des-Bromo AnalogPalladium contamination (if cross-coupling attempted previously).
Graphviz: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield / Impurity CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 Mass = Target + 32 (Open Ester) CheckLCMS->Result1 Result2 Mass = Target - 14 (Acid Byproduct) CheckLCMS->Result2 Result3 Mass = 2x Target (Dimer) CheckLCMS->Result3 Action1 Incomplete Cyclization: Increase Temp or Add cat. AcOH Result1->Action1 Action2 Hydrolysis: Dry Solvents, Check Reagent Quality Result2->Action2 Action3 Over-Alkylation: Add Amine in Excess or Dropwise Addition Result3->Action3

Caption: Figure 2. Diagnostic logic for identifying reaction failures based on Mass Spectrometry shifts.

References

  • Organic Process Research & Development. "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.

  • United States Patent US9580407B2. "Process for the preparation of Niraparib.

  • Journal of Medicinal Chemistry. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor." (Medicinal chemistry route vs. process route comparison).

  • BenchChem Technical Notes. "Optimization of reaction conditions for isoindolinone synthesis.

    • (General Reference)

Sources

Method for resolving enantiomers of chiral piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral piperidine resolution. Piperidine rings are ubiquitous privileged scaffolds in drug discovery, but their basic secondary or tertiary amines present unique challenges for enantiomeric separation. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols for both analytical screening and preparative-scale resolution.

Strategic Triage: Choosing Your Resolution Pathway

Before diving into specific troubleshooting, it is critical to align your resolution strategy with your project scale and timeline.

ResolutionStrategy Start Racemic Piperidine Compound Scale Scale of Resolution? Start->Scale PrepSFC Preparative SFC/HPLC (Polysaccharide CSPs) Scale->PrepSFC Discovery/mg-g scale SaltRes Diastereomeric Salt Resolution Scale->SaltRes Process/kg scale Screening Chiral Column Screening (Chiralpak AD, IA, IC) PrepSFC->Screening ResolvingAgent Resolving Agent Screen (Tartaric, Camphorsulfonic) SaltRes->ResolvingAgent

Caption: Decision workflow for selecting a chiral piperidine resolution strategy.

Module 1: Chiral Chromatography (SFC & HPLC)

Frequently Asked Questions

Q: Why do my basic piperidine compounds exhibit severe peak tailing on polysaccharide-based chiral stationary phases (CSPs)? A: Causality: Piperidines possess a highly basic amine nitrogen. In an achiral environment, this nitrogen interacts strongly with residual acidic silanol groups on the silica support of the CSP. This secondary retention mechanism (ion-exchange or hydrogen bonding) disrupts the primary chiral recognition process, leading to peak tailing. Solution: Add a basic modifier (e.g., 0.1% to 0.2% diethylamine or isopropylamine) to the mobile phase. The modifier competitively binds to the silanol sites, masking them from the piperidine analyte and restoring sharp peak shapes[1].

Q: Should I choose Supercritical Fluid Chromatography (SFC) or HPLC for analytical screening of a novel benzylpiperidine? A: SFC is highly recommended for early drug discovery[2]. Causality: Supercritical CO


 has high diffusivity and low viscosity, enabling faster flow rates and rapid column equilibration compared to traditional HPLC. SFC can resolve over 80% of chiral compounds from early HTS screens using just a few standard CSPs[2].

Q: I am trying to resolve 1-Boc-3-hydroxypiperidine. Which chiral column should I start with? A: Polysaccharide-based columns are the gold standard. Based on comparative screening, immobilized phases like Chiralpak IC often provide superior resolution[1]. Immobilized CSPs allow the use of "forbidden" solvents (like THF or MTBE) that would otherwise dissolve traditional coated phases. This solvent versatility is critical for disrupting strong intramolecular hydrogen bonds in cyclic amines like piperidines[3].

Quantitative Data: CSP Performance for Piperidine Derivatives
CompoundChiral Stationary PhaseMobile PhaseFlow RateResolution (Rs)Outcome/Observation
1-Boc-3-hydroxypiperidineChiralpak IC-3Hexane:IPA:TFA (95:5:0.2)1.0 mL/min>1.50Optimized; excellent peak shape
1-Boc-3-hydroxypiperidineChiralpak OD-HHexane:EtOH:TFA (98:2:0.2)0.5 mL/min0.56Poor resolution
Piperidine-2,6-dione analogueChiralpak IAMTBE:THF (90:10)1.0 mL/min1.00–5.33High resolution using immobilized phase[3]
Piperidine-2,6-dione analogueChiralpak IBMTBE:THF (90:10)1.0 mL/min0.33–0.67Suboptimal resolution[3]
Self-Validating Protocol: Analytical SFC Method Development

Objective: Rapidly identify the optimal CSP and mobile phase for preparative scale-up[2].

  • System Suitability Test (SST): Inject a known racemic standard (e.g., trans-stilbene oxide) to verify column performance and system dead volume. Validation Checkpoint: The system is only ready if the standard yields Rs > 1.5.

  • Column Selection: Mount a screening panel of immobilized CSPs (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Preparation: Use supercritical CO

    
    . Prepare a co-solvent of Methanol containing 0.2% Isopropylamine (IPA). Causality: The basic additive ensures peak symmetry by passivating silanols.
    
  • Screening Gradient: Run a gradient of 5% to 50% co-solvent over 5 minutes at 3.0 mL/min.

  • Data Analysis & Scale-up: Calculate Resolution (Rs). Self-Validation Checkpoint: A method is validated for preparative scale-up only if Rs > 1.5 and the peak-to-valley ratio is > 10. If tailing persists, increase the basic modifier to 0.3%.

Module 2: Classical Diastereomeric Salt Resolution

Frequently Asked Questions

Q: During the cooling phase of my diastereomeric salt formation, the product forms a biphasic syrup ("oiling out") instead of crystals. How do I fix this? A: Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturated solution crosses the liquid-liquid coexistence curve before the solubility curve[4]. This is common with piperidine salts due to their high solubility in the chosen solvent at elevated temperatures, followed by rapid supersaturation upon cooling. Solution:

  • Thermodynamic adjustment: Change the solvent system to one where the salt has a steeper solubility curve (e.g., swapping pure ethanol for an ethanol/acetone mixture).

  • Kinetic adjustment: Seed the solution with pure diastereomeric salt crystals just above the oiling-out temperature to force heterogeneous nucleation, bypassing the liquid-liquid phase separation[4].

SaltResolution SaltForm Salt Formation (Piperidine + Chiral Acid) OilingOut Issue: Oiling Out? SaltForm->OilingOut Solvent Change Solvent / Add Seed Alter Cooling Rate OilingOut->Solvent Yes Cryst Crystallization OilingOut->Cryst No Solvent->Cryst LowEE Issue: Low %ee? Cryst->LowEE Recryst Recrystallization (Thermodynamic Control) LowEE->Recryst Yes FreeBase Free-basing to pure Enantiomer LowEE->FreeBase No (>99% ee) Recryst->Cryst

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

Self-Validating Protocol: Diastereomeric Salt Resolution

Objective: Isolate enantiopure piperidine using (+)-Dibenzoyl-D-tartaric acid[5].

  • Salt Formation: Dissolve 1.0 equivalent of racemic piperidine in absolute ethanol. Add 0.5 equivalents of (+)-Dibenzoyl-D-tartaric acid[5]. Causality: Using 0.5 eq (the Pope-Peachey method) forces competition between the enantiomers for the resolving agent, ensuring only the less soluble, thermodynamically stable diastereomer crystallizes.

  • Dissolution: Heat the mixture to reflux (78 °C) until a homogenous solution forms.

  • Controlled Crystallization: Cool the solution at a strict rate of 0.1 °C/min. At 5 °C above the expected cloud point, introduce 1% (w/w) seed crystals. Validation Checkpoint: Visually confirm the presence of a crystalline solid versus oily droplets. If oiling occurs, reheat to reflux and add 5% water to the solvent matrix to alter the solubility curve[4].

  • Isolation and Mass Balance: Filter the crystals and wash with cold ethanol. Self-Validation Checkpoint: Analyze the mother liquor via chiral HPLC. If the mother liquor is highly enriched (>80% ee) in the opposite enantiomer, the crystallization successfully partitioned the isomers.

  • Free-Basing: Suspend the isolated salt in water, adjust to pH 12 with 2M NaOH, and extract with dichloromethane. Evaporate the organic layer to yield the free enantiomer.

References

  • [3] Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: Academia.edu URL:[Link]

  • [2] Title: Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC Source: The Analytical Scientist URL:[Link]

  • [4] Title: Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out Source: ACS Publications URL:[Link]

  • [5] Title: Cas 17026-42-5,(+)-Dibenzoyl-D-tartaric acid Source: Lookchem URL:[Link]

Sources

Improving the metabolic stability of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metabolic Stability Optimization Subject: 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one Ticket ID: #METAB-ISO-006 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are working with 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one , a structural analog often associated with Cereblon (CRBN) E3 ligase ligands (similar to Lenalidomide/Pomalidomide precursors). Unlike the glutarimide (piperidine-2,6-dione) ring found in approved IMiDs, your molecule contains a reduced piperidin-3-yl ring.

Critical Diagnostic: The shift from a glutarimide (imide) to a piperidine (secondary amine) drastically alters the metabolic profile. While glutarimides suffer from hydrolytic instability (ring opening), piperidines are primary targets for oxidative metabolism (CYP450) . Your rapid clearance is likely driven by oxidation of the piperidine ring, not the isoindolinone core.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My compound shows high clearance in Human Liver Microsomes (HLM) but is stable in plasma. What is the mechanism?

Diagnosis: This confirms Phase I Oxidative Metabolism . Plasma stability rules out spontaneous hydrolysis (common in glutarimides). High HLM clearance indicates the Cytochrome P450 (CYP) system is attacking the molecule.

The Metabolic "Soft Spots":

  • Piperidine

    
    -Carbon Oxidation:  The carbons adjacent to the secondary amine (positions 2 and 6 of the piperidine ring) are electron-rich and susceptible to CYP-mediated hydroxylation. This leads to an unstable hemiaminal, which collapses into a lactam or causes ring opening.
    
  • N-Oxidation: The basic nitrogen of the piperidine is a target for Flavin-containing Monooxygenases (FMOs) or CYPs, forming an N-oxide.

  • Isoindolinone C3-Hydroxylation: The benzylic methylene group (C3) of the isoindolinone is a secondary site of oxidation, though usually slower than the amine oxidation.

Actionable Solution: Perform a Metabolite Identification (MetID) study using LC-MS/MS to distinguish between +16 Da (Hydroxylation/N-oxidation) and +14 Da (Oxidation to ketone/lactam) shifts.

Q2: How do I stabilize the piperidine ring without destroying binding affinity?

Strategy: You must lower the electron density of the amine or sterically block the


-carbons.

Tactical Options:

Strategy Chemical Modification Mechanism of Action Risk
Fluorination Add Fluorine to piperidine C3/C4 Lowers amine pKa (reduces CYP affinity); blocks metabolic site. May alter H-bonding capability.
Deuteration Replace H with D at piperidine C2/C6 Kinetic Isotope Effect (KIE). C-D bonds are stronger than C-H, slowing cleavage. High cost; sometimes metabolic switching occurs.
Bridging Create a bridged bicycle (e.g., azabicyclo) Increases steric bulk; prevents the conformational change required for CYP oxidation. Significant change in 3D topology.

| N-Alkylation | Methyl/Ethyl/Isopropyl on Nitrogen | Converts secondary amine to tertiary; blocks direct N-glucuronidation. | May introduce N-dealkylation as a new pathway. |

Q3: Is the 6-Bromo substituent a liability?

Answer: Generally, No. The bromine atom at position 6 is metabolically robust. In fact, halogens on aromatic rings often block hydroxylation at that specific site and deactivate the ring electronically, making the aromatic system less prone to oxidation compared to an unsubstituted phenyl ring. However, be aware that transition metal-catalyzed cross-couplings (if you are using this as a PROTAC linker) might react with the Br, but biologically, it is stable.

Part 2: Visualizing the Metabolic Cascade

The following diagram illustrates the competing metabolic pathways that lead to clearance. Use this to interpret your MS/MS data.

MetabolicPathways Figure 1: Predicted Metabolic Fate of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one Parent Parent Compound (6-Br-2-(piperidin-3-yl)isoindolin-1-one) NOxide Metabolite A (+16 Da) N-Oxide Parent->NOxide FMO / CYP (N-Oxidation) Iminium Intermediate Iminium Ion Parent->Iminium CYP450 (2e- Oxidation) IsoOH Metabolite D (+16 Da) 3-Hydroxy-isoindolinone Parent->IsoOH CYP450 (Benzylic Hydroxylation) Lactam Metabolite B (+14 Da) Piperidinone (Lactam) Iminium->Lactam Oxidation RingOpen Metabolite C (+18 Da) Ring-Opened Aldehyde/Acid Iminium->RingOpen Hydrolysis

Caption: Primary metabolic pathways. Red nodes indicate high-probability clearance routes via the piperidine ring.

Part 3: Experimental Protocols

Protocol A: Microsomal Stability Assay (Validation)

Use this to establish a baseline half-life (


) and Intrinsic Clearance (

).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc, <0.1% DMSO).

Step-by-Step:

  • Pre-Incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL HLM. Add 5 µL of Test Compound (100 µM stock). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

If you suspect bioactivation (toxicity), use this to check for reactive iminium intermediates.

  • Follow Protocol A, but supplement the reaction mixture with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) (Caution: KCN is toxic, use fume hood).

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (indicative of GSH adduct) or +27 Da (Cyano adduct).

  • Result Interpretation: If adducts are found, the piperidine ring is forming reactive iminium species, necessitating structural modification (e.g., gem-dimethylation).

Part 4: Synthetic Optimization Guide

If Protocol A confirms high clearance, execute the following medicinal chemistry modifications.

1. The "Gem-Dimethyl" Blockade

  • Concept: Place two methyl groups on the piperidine carbon adjacent to the nitrogen (C2 or C6).

  • Why: This introduces steric hindrance that prevents the CYP enzyme from accessing the

    
    -proton required for oxidation.
    
  • Synthesis Note: Requires starting with 3,3-dimethylpiperidine derivatives during the coupling to the isoindolinone core.

2. Fluorine Walk

  • Concept: Systematically substitute hydrogens on the piperidine ring with Fluorine.

  • Priority: 4,4-difluoropiperidine analog.

  • Why: Fluorine is small (bioisostere of H) but highly electronegative. It lowers the basicity (pKa) of the amine, reducing its affinity for the CYP heme center, and strengthens the C-F bond against abstraction.

3. Deuteration (The "Heavy" Analog)

  • Concept: Synthesize the

    
    -piperidine analog (deuterium at C2 and C6).
    
  • Why: The C-D bond is 6-10x stronger than the C-H bond. If C-H abstraction is the Rate-Determining Step (RDS), this will significantly extend half-life.

  • Reference: This strategy was successfully used in the optimization of deuterated drugs like Deutetrabenazine.

References

  • Pecic, S., et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators.[1]

  • Kalgutkar, A. S., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters.

  • Fu, Z., et al. (2020).[2] "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450."[2] Dalton Transactions.[2]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses bioisosteres for metabolic stability).
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Cross-reactivity profiling of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one against a panel of receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for profiling 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one (hereafter referred to as 6-Br-Lenalidomide Analog ), a functionalized derivative of the immunomodulatory drug (IMiD) Lenalidomide.[1]

While widely utilized as a chemical handle (warhead) for Proteolysis Targeting Chimeras (PROTACs), this molecule exhibits a distinct pharmacological profile compared to its parent compounds, Lenalidomide and Pomalidomide . Critical experimental evidence suggests that the C6-bromo substitution alters the "molecular glue" interface, potentially diminishing intrinsic neosubstrate degradation (IKZF1/3) while retaining Cereblon (CRBN) affinity.

Target Audience: Medicinal Chemists, Chemical Biologists, and Translational Scientists.

Molecule Identity & Structural Context[1][2][3][4]

Before profiling, precise structural definition is required to ensure assay validity.

FeatureDescription
Compound Name 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one
Common Identity 6-Bromo-Lenalidomide (often implies the glutarimide ring is intact)
Core Scaffold Isoindolin-1-one (Lenalidomide core)
Key Substitution Bromine at C6: Serves as the "Exit Vector" for linker attachment in PROTACs.[1]
Critical Moiety Piperidin-3-yl: Technical Note: Standard IMiDs possess a 2,6-dioxopiperidine (glutarimide) ring. If the test article lacks the carbonyls (reduced to piperidine), it will not bind the CRBN tri-tryptophan pocket. This guide assumes the standard glutarimide "warhead" structure used in degraders.
Comparison of Key Reagents
CompoundRole in DiscoveryCritical Feature
Lenalidomide Benchmark ControlStandard IKZF1/3 degrader.[1] Amino group at C4.
Pomalidomide High-Potency ControlHigher potency; Amino group at C4.
6-Br-Lenalidomide Test Article Weak/Silent Degrader. The C6-Br often sterically clashes with neosubstrates (IKZF1/3) but retains CRBN binding.[1]

Comparative Profiling Strategy

To validate this compound as a PROTAC anchor, you must decouple Binary Affinity (binding to E3) from Ternary Efficacy (degradation of neosubstrates).

Workflow Visualization

The following diagram illustrates the critical path for profiling the 6-Br analog against standard IMiDs.

ProfilingWorkflow Start Compound Library (6-Br-Len vs. Lenalidomide) Step1 Step 1: Binary Engagement (TR-FRET / FP) Start->Step1 Decision1 Binds CRBN? Step1->Decision1 Calculate IC50 Step2 Step 2: Neosubstrate Profiling (Western Blot / HiBiT) Decision1->Step2 Yes (IC50 < 10µM) End Discard / Re-synthesis Decision1->End No (Check Structure) OutcomeA Profile A: High Degradation (Molecular Glue) Step2->OutcomeA IKZF1/3 degraded OutcomeB Profile B: Low/No Degradation (Silent Anchor) Step2->OutcomeB IKZF1/3 stable Step3 Step 3: PROTAC Synthesis (Linker Attachment) OutcomeB->Step3 Ideal for PROTACs (Minimizes off-target glue effects)

Caption: Comparative profiling workflow distinguishing "Molecular Glue" activity from "Silent Binder" utility.

Experimental Protocols & Data Interpretation

Experiment A: Binary Target Engagement (TR-FRET)

Objective: Determine if the 6-Bromo substitution hinders binding to the Cereblon-DDB1 complex compared to Lenalidomide.[1]

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Mechanism: Competition between the Test Compound and a Fluorophore-labeled Thalidomide tracer for the CRBN binding pocket.[1]

Protocol:

  • Reagents: Recombinant Human CRBN-DDB1 complex (His-tagged), Anti-His-Tb (Terbium) donor antibody, Cy5-labeled Thalidomide tracer.[1]

  • Plate Setup: 384-well low-volume white plates.

  • Titration: Prepare 10-point dose-response of 6-Br-Lenalidomide and Lenalidomide (Start 100 µM, 1:3 dilution).

  • Incubation: Mix Protein (5 nM), Tracer (20 nM), and Compound. Incubate 60 min at RT.

  • Detection: Read on PHERAstar or EnVision (Excitation 337nm; Emission 620nm/665nm).

Expected Data & Interpretation:

CompoundExpected IC50 (nM)Interpretation
Lenalidomide 1,500 - 3,000Reference standard.[1]
Pomalidomide 100 - 300High affinity reference.[1]
6-Br-Lenalidomide 2,000 - 5,000 Retained Affinity. The C6 position is solvent-exposed and typically tolerates substitution without destroying binary binding.[1]
Experiment B: Neosubstrate Degradation (Cellular)

Objective: Assess "Molecular Glue" potential. Does the 6-Br analog degrade IKZF1/3?

  • Scientific Insight: The C6-position in Lenalidomide faces the neosubstrate (IKZF1/3).[1][2] Bulky groups (like Bromine) often disrupt the critical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -hairpin interaction required for ubiquitination.
    

Protocol:

  • Cell Line: MM.1S (Multiple Myeloma) or Jurkat cells.

  • Treatment: Treat cells with DMSO, Lenalidomide (1 µM), and 6-Br-Lenalidomide (0.1, 1, 10 µM) for 16 hours.

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Western Blot: Probe for IKZF1 (Ikaros), IKZF3 (Aiolos), CK1

    
     , and Actin  (loading control).
    

Comparative Results Table:

TargetLenalidomide Effect6-Br-Lenalidomide EffectSignificance
IKZF1 (Ikaros) >90% Degradation<10% Degradation 6-Br analog is "silent" against Ikaros.[1]
IKZF3 (Aiolos) >90% Degradation<10% Degradation 6-Br analog is "silent" against Aiolos.[1]
CK1

~50% DegradationNo Degradation Improved safety profile for MDS applications.

Safety & Selectivity Panel (Off-Target)

When developing this molecule, standard GPCR profiling is necessary to ensure the isoindolinone core does not engage unrelated targets.

Recommended Panel (Eurofins SafetyScreen44 or equivalent):

  • Focus: PDE4 (Phosphodiesterase 4) - Thalidomide analogs historically have weak PDE4 inhibitory activity.[1]

  • Focus: COX-2 - Isoindolinones can occasionally cross-react.[1]

Mechanism of Action: Ternary Complex

The following diagram explains why the 6-Br analog fails to degrade IKZF1/3, contrasting it with Lenalidomide.

TernaryComplex cluster_0 Lenalidomide (Glue) cluster_1 6-Br-Analog (Silent) CRBN Cereblon (E3) Len Lenalidomide (C4-Amino) CRBN->Len Binds BrLen 6-Br-Analog (C6-Bromo) CRBN->BrLen Binds IKZF IKZF1/3 (Substrate) Len->IKZF Recruits (Stable Ternary Complex) NoIKZF IKZF1/3 (Repelled) BrLen->NoIKZF Steric Clash (No Recruitment)

Caption: Mechanistic divergence: C6-Bromo substitution sterically hinders the recruitment of IKZF1/3, rendering the molecule a "silent" CRBN binder.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. [Link]

  • Hansen, J. D., et al. (2020). Discovery of CRBN E3 Ligase Ligands with Reduced Neosubstrate Degradation. Journal of Medicinal Chemistry. [Link]

  • Asatsuma-Okumura, T., et al. (2019). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation.[1][3][2] Nature Communications. [Link]

Sources

Benchmarking the selectivity of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one against other CNS targets

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Selectivity of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one Against Other CNS Targets

Executive Summary

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one (often cataloged as a functionalized Lenalidomide analog or Cereblon ligand ) serves as a critical warhead in the design of Proteolysis Targeting Chimeras (PROTACs).[1] While its primary utility lies in recruiting the Cereblon (CRBN) E3 ubiquitin ligase to degrade a specific Protein of Interest (POI), its deployment in Central Nervous System (CNS) drug discovery requires a rigorous evaluation of its selectivity profile.

Unlike standard immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide, which act as "molecular glues" degrading neosubstrates (e.g., IKZF1/3 ), the 6-bromo-substituted scaffold offers a distinct vector for linker attachment. This guide benchmarks its selectivity against intrinsic CRBN neosubstrates and critical CNS off-targets (Sigma/Serotonin receptors), providing a roadmap for developing "clean" CNS degraders.

Mechanism of Action & Structural Logic

The compound functions as the E3-recruiting end of a heterobifunctional molecule.[1] Its selectivity is governed by two interfaces:[1]

  • Cereblon Binding Pocket: The glutarimide moiety (piperidin-2,6-dione) mimics a uridine ring, inserting into the tri-tryptophan pocket of CRBN.

  • Solvent-Exposed Vector (C6-Bromo): The bromine at position 6 of the isoindolinone ring directs the linker trajectory away from the neosubstrate binding site, potentially reducing "molecular glue" activity against IKZF1 (Ikaros) and IKZF3 (Aiolos).

Pathway Diagram: CRBN-Mediated Ubiquitination & Neosubstrate Competition[1]

CRBN_Pathway CRBN Cereblon (CRBN) E3 Ligase Complex POI Target Protein (POI) (e.g., Tau, BRD4) CRBN->POI PROTAC-Mediated Recruitment IKZF Neosubstrates (IKZF1/3 - Off-Target) CRBN->IKZF Intrinsic Glue Activity (Risk with C4-NH2 analogs) Ligand 6-Bromo-2-(piperidin-3-yl) isoindolin-1-one Ligand->CRBN Binds Proteasome 26S Proteasome POI->Proteasome Degradation IKZF->Proteasome Off-Target Degradation Ub Ubiquitin Ub->POI Poly-Ubiquitination Ub->IKZF Poly-Ubiquitination (If non-selective)

Figure 1: The dual-pathway risk of CRBN ligands.[2] While the goal is POI degradation (Green), standard ligands may inadvertently recruit and degrade IKZF1/3 (Red). The 6-Bromo scaffold aims to minimize the Red pathway via altered vector geometry.[1]

Selectivity Benchmarking

The following tables benchmark 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one against standard CNS-active CRBN ligands.

Table 1: Intrinsic Affinity & Neosubstrate Selectivity

Comparison of the 6-Bromo scaffold versus clinical IMiDs.

Feature6-Bromo-2-(piperidin-3-yl)... Lenalidomide (Parent)Pomalidomide (Standard)Thalidomide
CRBN Affinity (IC50) ~2-5 µM (Moderate)~1.5 µM~0.5 µM (High)~3 µM
Linker Attachment C6-Position (Isoindolinone)C4-AmineC4-AmineN/A (Unfunctionalized)
IKZF1/3 Degradation Reduced / Vector-Dependent High (Primary MoA)Very HighModerate
CK1α Degradation Low LowLowLow
CNS Penetration High (logP ~1.5-2.[1]0)ModerateHighHigh

Technical Insight: The C4-amino group in Pomalidomide/Lenalidomide forms a critical hydrogen bond that stabilizes the IKZF1 beta-hairpin loop on the CRBN surface.[1] The C6-Bromo substitution lacks this donor and alters the surface topography, often resulting in a "silent" ligand that recruits CRBN without inducing efficient IKZF1/3 degradation unless the linker re-creates the interaction [1, 2].

Table 2: CNS Off-Target Panel (The "Hidden" Risks)

Isoindolinone scaffolds, particularly if the glutarimide ring is reduced or metabolically unstable, can cross-react with neuronal receptors.

Target ClassSpecific TargetInteraction RiskConsequence
Sigma Receptors Sigma-1 / Sigma-2 High (if dione reduced)Neuroprotection or Psychotomimetic effects.[1] False positives in phenotypic screens.
Serotonin 5-HT2A / 5-HT2B ModerateHallucinogenic potential or valvulopathy (5-HT2B).[1][3]
Kinases CK1α LowOff-target degradation (common with Lenalidomide).[1]
Ion Channels hERG LowCardiac safety (clean profile generally).

Critical Warning: If the piperidine-2,6-dione (glutarimide) ring is reduced to a simple piperidine (as the name "piperidin-3-yl" might strictly imply in some nomenclatures), the affinity for Sigma-1 receptors increases >100-fold, while CRBN affinity is abolished.[1] Ensure the dione (carbonyls) is intact for PROTAC activity [3].

Experimental Protocol: Validating Selectivity

To confirm the selectivity of a PROTAC built with this warhead, you must distinguish between target degradation and neosubstrate degradation.

Protocol: Differential Degradation Profiling (Western Blot)

Objective: Quantify the "Selectivity Window" (Dmax_POI vs. Dmax_IKZF).

Materials:

  • Cell Line: MM1.S (High IKZF1/3 expression) or KELLY (Neuroblastoma, CNS context).

  • Compounds: 6-Bromo-PROTAC, Pomalidomide (Positive Control), DMSO (Negative Control).

  • Antibodies: Anti-POI (Target), Anti-IKZF1 (D6N9C), Anti-CRBN, Anti-GAPDH.

Step-by-Step Workflow:

  • Seeding: Plate MM1.S cells at 1x10^6 cells/mL in RPMI-1640.

  • Dosing: Treat cells with a 6-point log scale concentration of the PROTAC (1 nM – 10 µM) for 16 hours .

    • Control: Treat parallel wells with Pomalidomide (1 µM) to establish the "100% IKZF degradation" baseline.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalization: Perform BCA assay to normalize protein loading (20 µ g/lane ).

  • Immunoblotting:

    • Probe for POI (Assess potency: DC50).

    • Probe for IKZF1 (Assess off-target risk).[1]

  • Analysis:

    • Calculate the Selectivity Index (SI) :

      
      .
      
    • Target: An SI > 100 is preferred for a "clean" CNS chemical probe.

Workflow Diagram: Selectivity Screening

Selectivity_Workflow Start Compound Synthesis (6-Bromo-Linker-Warhead) Screen1 Primary Screen (1 µM) Cellular Viability (CTG) Start->Screen1 Screen2 Target Engagement (HiBiT / Western Blot) Screen1->Screen2 Decision POI Degraded? Screen2->Decision Decision->Start No (Redesign Linker) OffTarget Neosubstrate Panel (IKZF1, IKZF3, CK1α) Decision->OffTarget Yes CNS_Panel CNS Receptor Panel (Sigma-1, 5-HT2A) OffTarget->CNS_Panel Final Lead Candidate (High SI, Low CNS Binding) CNS_Panel->Final

Figure 2: Screening cascade to filter out "molecular glue" artifacts and CNS receptor cross-reactivity.

References

  • Krönke, J., et al. (2014).[4][5] Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells.[2][4][5][6] Science, 343(6168), 301-305. Link

  • Chamberlain, P. P., et al. (2014).[5] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Wenglowsky, S., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity.[1][3] PMC (NIH). Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology, 11, 611–617. Link

Sources

Replicating the Synthesis and Biological Findings of Novel Isoindolin-1-one Scaffolds: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Isoindolin-1-ones are medicinally privileged pharmacophores that serve as the structural backbone for numerous high-value therapeutics, including targeted protein degraders (e.g., lenalidomide), 5-HT2C receptor modulators, and potent urease inhibitors[1],[2]. For drug development professionals, successfully replicating the synthesis of these scaffolds and validating their biological efficacy requires a critical selection of methodologies.

This guide objectively compares traditional synthetic routes against modern transition-metal-catalyzed C-H activation, and evaluates industry-standard biological assay platforms for cell viability and target engagement to ensure reproducible, high-throughput workflows.

Part 1: Synthetic Methodologies: Traditional vs. C-H Activation

Context & Causality

Historically, isoindolin-1-ones were synthesized via multi-component Ugi reactions or the condensation of 2-formylbenzoic acids with diamines[3]. While reliable, these methods often require harsh thermal conditions, multi-step protections, and yield complex byproduct profiles that complicate purification.

Modern synthetic chemistry has pivoted toward Transition-Metal-Catalyzed C-H Activation . For instance, the Rh(III)-catalyzed annulation of benzamides in water offers exceptional step economy and regioselectivity[4]. The choice of water as a solvent is not merely for "green" compliance; it thermodynamically drives the hydrophobic packing of the benzamide and allene substrates, accelerating the formation of the crucial rhodacycle intermediate[5],[6]. Similarly, Iridium-catalyzed formal[4+1] annulations utilizing cyclopropanols as C1 synthons provide an efficient route to structurally diverse derivatives with high functional-group tolerance[7].

Table 1: Quantitative Comparison of Synthetic Methodologies
MetricTraditional CondensationRh(III) C-H Activation (Aqueous)Ir(III) [4+1] Annulation
Step Economy 3–4 steps (requires pre-functionalization)1 step (direct from benzamide)1 step (direct from benzamide)
Typical Yields 40% – 65%75% – 92%70% – 88%
Reaction Media Organic solvents (EtOH, Toluene)Water / PEG-400Methanol
Regioselectivity Moderate (steric-dependent)High (directed by directing group)High
Primary Limitation Harsh conditions, narrow scopeRequires noble metal catalystOxidant dependency (Cu(OAc)2)
Protocol 1: Self-Validating Rh(III)-Catalyzed Synthesis

This protocol utilizes an aqueous Rh(III) system to synthesize 3-substituted isoindolin-1-ones.

  • Reaction Setup: In a pressure tube, combine the benzamide substrate (0.2 mmol), alkyne/allene (0.24 mmol),[Cp*RhCl2]2 catalyst (2.5 mol%), and Cu(OAc)2 oxidant (0.4 mmol).

  • Solvent Addition: Add 2.0 mL of degassed deionized water. Causality: Degassing prevents premature catalyst oxidation, while water forces the hydrophobic organic substrates into close proximity, drastically lowering the activation energy for C-H cleavage.

  • Heating: Seal the tube and stir at 80°C–100°C for 12 hours.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine.

  • Self-Validation Step: Perform TLC against the starting benzamide. A complete disappearance of the starting material spot coupled with a new, highly UV-active spot confirms successful annulation before proceeding to flash chromatography.

Synthesis A Benzamide Substrate B Rh(III) Catalyst in H2O (C-H Activation) A->B C Rhodacycle Intermediate B->C Directed C-H Cleavage D Alkyne/Allene Insertion C->D Coordination E Reductive Elimination D->E C-C/C-N Formation E->B Catalyst Regeneration (via Cu(OAc)2) F Isoindolin-1-one Scaffold E->F Product Release

Fig 1: Mechanism of Rh(III)-catalyzed C-H activation for isoindolin-1-one synthesis.

Part 2: Biological Evaluation: Viability & Target Engagement

Once the isoindolin-1-one library is synthesized, evaluating its biological efficacy requires robust, high-throughput assays.

Cell Viability: ATP-Luminescence vs. Colorimetric Assays

Traditional MTT or alamarBlue assays rely on cellular metabolic reduction to generate a colorimetric or fluorescent signal. However, these assays are prone to chemical interference from the test compounds themselves.

To circumvent this, the industry standard is the [8],[9]. Causality: CellTiter-Glo directly quantifies ATP—a universal and immediate indicator of metabolically active cells[10]. The homogeneous "add-mix-measure" format utilizes a proprietary lysis buffer that instantly ruptures cells while simultaneously inhibiting endogenous ATPases. This generates a highly stable luminescent signal (half-life >5 hours), eliminating wash steps and drastically reducing well-to-well variability[8],[11].

Target Engagement: TR-FRET vs. ELISA

For target engagement and kinase inhibition profiling, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has largely superseded ELISA and standard Fluorescence Polarization (FP),[12].

Causality: TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Eu³⁺ or Tb³⁺) as donors[13]. The critical advantage is the time-delayed measurement (typically 50-100 µs post-excitation). This delay allows short-lived background autofluorescence from the synthesized compounds or culture media to decay completely before the emission is recorded[14]. Consequently, TR-FRET yields an exceptionally high signal-to-background ratio and eliminates the false positives common in standard fluorescence assays[14].

Table 2: Comparison of Biological Assay Platforms
Assay TypePlatformReadoutSensitivityWash StepsBackground Interference
Viability MTT AssayAbsorbance (570 nm)~1,000 cells/wellYesHigh (Compound color interference)
Viability CellTiter-Glo®Luminescence (ATP)<15 cells/wellNoLow (Stable glow signal)
Engagement Standard ELISAAbsorbance / LuminescenceModerateMultipleModerate (Requires extensive washing)
Engagement TR-FRETRatiometric (665/620 nm)High (pM to nM)NoVery Low (Time-delayed detection)
Protocol 2: CellTiter-Glo Viability Assay Workflow
  • Cell Seeding: Seed cells in a 96-well opaque plate and treat with isoindolin-1-one derivatives for 48-72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme in the reagent is highly temperature-sensitive; uneven temperatures across the plate will cause edge-effect artifacts[9].

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[9].

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].

  • Self-Validation Step: Always include a 'No-Cell Control' well containing only media and reagent. This establishes the background luminescence caused by ATP present in the serum, ensuring the calculated viability is strictly derived from cellular metabolism.

Protocol 3: TR-FRET Target Engagement Assay Workflow
  • Buffer Preparation: Prepare the assay buffer containing HEPES, BSA, and 0.05% Tween-20. Causality: Tween-20 prevents the hydrophobic isoindolin-1-one compounds from aggregating or sticking to the microplate walls.

  • Component Addition: In a 384-well plate, combine the target protein, the isoindolin-1-one ligand, and the specific tracer.

  • Fluorophore Addition: Add the Lanthanide-labeled antibody (Donor) and the Acceptor fluorophore (e.g., d2 or Alexa Fluor 647)[13].

  • Incubation: Incubate at room temperature for 1-2 hours to reach binding equilibrium.

  • Measurement: Read the plate on a TRF-compatible microplate reader (Excitation: 340 nm; Emission: 620 nm and 665 nm; Delay: 50 µs)[13],.

  • Self-Validation Step: Include a 'Donor-Only Control'. This confirms the baseline decay profile and ensures that the calculated 665/620 nm emission ratio reflects true proximity-based energy transfer rather than non-specific fluorophore aggregation.

TRFRET Ex Excitation (340 nm) Donor Lanthanide Donor (Eu3+/Tb3+) Ex->Donor FRET FRET (Proximity < 10nm) Donor->FRET Energy Transfer Acceptor Acceptor (d2 / Alexa 647) FRET->Acceptor Em Emission (665 nm) Acceptor->Em Target Engaged

Fig 2: TR-FRET target engagement mechanism utilizing time-resolved lanthanide donors.

Conclusion

The transition from traditional multi-component condensations to transition-metal-catalyzed C-H activation has revolutionized the synthesis of isoindolin-1-one scaffolds, offering unparalleled step economy and structural diversity. Coupling these advanced synthetic techniques with state-of-the-art biological evaluation platforms—specifically CellTiter-Glo for viability and TR-FRET for target engagement—creates a highly reproducible, self-validating pipeline for drug discovery and optimization.

References

  • Wu, S., et al. "Rhodium(III)-Catalyzed C-H Functionalization in Water for Isoindolin-1-one Synthesis." Organic Letters, 2018. URL:[Link]

  • Xu, S., et al. "Iridium-Catalyzed Formal [4+1] Annulation of Benzamides and Cyclopropanols to Afford Isoindolin-1-one Derivatives via C-H Activation." Synthesis, 2022. URL:[Link]

  • Kumar, J. S., et al. "Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR." Bioorganic Chemistry, 2022. URL:[Link]

  • Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits." Sino Biological Products. URL:[Link]

  • The Scientist. "TR-FRET Powers Smarter Drug Screening." The Scientist Magazine, 2026. URL:[Link]

  • Bio-Techne. "TR-FRET and FP Assay Reagents." Bio-Techne Resources. URL:[Link]

  • Adib, M., et al. "Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation." Bioorganic Chemistry, 2019. URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one. As a brominated, heterocyclic compound, and an analog to biologically active molecules like Lenalidomide, this substance requires a rigorous, risk-based approach to handling.[1][2] The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards.

Hazard Assessment: A Proactive Approach

Anticipated Hazards Based on Analogous Compounds:

  • Skin Corrosion/Irritation: Brominated organic compounds can be irritating to the skin, causing redness or inflammation upon contact.[3][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[4][5]

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar compounds are often classified as harmful if swallowed, harmful in contact with skin, and potentially harmful or toxic if inhaled as a dust or aerosol.[5][6][7]

  • Respiratory Irritation: Inhalation of the powdered form may cause irritation to the respiratory system.[4][8]

Given these potential risks, all handling operations must be performed under the assumption that the compound is hazardous, employing the personal protective equipment (PPE) and engineering controls outlined below.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final and critical barrier between the researcher and the chemical hazard.[9][10] The following table summarizes the minimum required PPE for handling 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one.

PPE CategorySpecificationRationale for Use
Body Protection 100% Cotton or Flame-Resistant, Knee-Length Laboratory Coat with tight-fitting cuffs.[11]Protects skin and personal clothing from splashes and spills. Natural fibers are preferred over synthetic ones, which can melt and adhere to skin in a fire.[11]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).[12]Provides a robust barrier against dermal absorption.[13] Double-gloving minimizes exposure risk during glove removal or in case the outer glove is compromised.
Eye & Face Protection Chemical splash goggles and a full-face shield.[13][14]Goggles protect against splashes and vapors.[14] A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.[15]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).[16][17][18]Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[18][19]

Operational and Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Pre-Handling Safety Checklist
  • Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[19]

  • Assemble all Materials: Gather the chemical container, spatulas, weigh boats, glassware, and necessary solvents.

  • Prepare Spill Kit: Confirm a chemical spill kit is accessible and stocked with absorbent materials appropriate for organic compounds.[13]

  • Don PPE: Put on all required PPE in the correct sequence (see diagram below). Ensure a proper fit for all items.

Step 2: Safe Handling in a Chemical Fume Hood
  • Work Within the Hood: All manipulations of the solid compound and its solutions must occur inside a chemical fume hood with the sash at the lowest practical height.[20]

  • Careful Transfer: When weighing and transferring the solid, use a spatula to gently handle the powder, minimizing the creation of airborne dust.

  • Controlled Additions: If dissolving the compound, add solvents slowly to avoid splashing.

  • Container Sealing: Keep the primary container tightly sealed when not in use to prevent the release of any potential vapors.[21]

Step 3: Post-Handling Decontamination
  • Clean Work Surfaces: Decontaminate the work area within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Decontaminate Equipment: Clean all non-disposable equipment, such as spatulas and glassware, according to standard laboratory procedures for hazardous materials.

  • Segregate Waste: Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated hazardous waste container.[21]

Step 4: PPE Doffing (Removal) Sequence

The process of removing PPE is a critical control point to prevent self-contamination. The sequence is designed to move from the most contaminated items to the least.

PPE_Workflow cluster_donning Phase 1: Donning PPE cluster_handling Phase 2: Handling cluster_doffing Phase 3: Doffing PPE p1 1. Lab Coat p2 2. Respirator (if needed) p3 3. Goggles & Face Shield p4 4. Outer & Inner Gloves handle Handle Compound in Fume Hood p4->handle d1 1. Outer Gloves (in hood) handle->d1 d2 2. Face Shield & Goggles d3 3. Lab Coat d4 4. Inner Gloves d5 5. Respirator (if used) wash Wash Hands Thoroughly d5->wash

Caption: PPE Donning, Handling, and Doffing Workflow.

Emergency Response Plan

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20] Seek medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[22] Seek immediate medical attention. Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention. Spill: For a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal of Contaminated Waste

Proper waste segregation is essential for safety and environmental compliance. As a brominated organic compound, all waste associated with 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one must be treated as hazardous halogenated organic waste.[23]

Waste StreamCollection ProcedureRationale
Solid Waste Collect in a clearly labeled, sealed container designated for "Halogenated Solid Waste." This includes contaminated gloves, weigh paper, and absorbent pads.Prevents accidental mixing with non-halogenated waste, which is often recycled or disposed of differently and at a lower cost.[24]
Aqueous Waste Collect in a separate, clearly labeled, sealed container for "Halogenated Aqueous Waste."Halogenated aqueous solutions should not be mixed with other aqueous waste streams and must never be disposed of down the drain.[12][23]
Organic Solvent Waste Collect in a designated, sealed container for "Halogenated Organic Solvents."[23]Halogenated solvents require specific disposal methods, typically incineration, and must be kept separate from non-halogenated solvents.[25]

All waste containers must be kept closed except when adding waste, be in good condition, and be properly labeled with the words "Hazardous Waste" and the chemical contents.[23][25]

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. CDC Stacks. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Formaspace. [Link]

  • Niosh Pocket Guide to Chemical Hazards. Barnes & Noble. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Using PPE in the Laboratory (OHS101) Course Material. University of Texas at Dallas. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Standard Operating Procedure: Bromine Safety. University of California, Santa Cruz. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Student safety sheets 55 Bromine. CLEAPSS. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • SAFETY DATA SHEET - 5-Bromo-1-isoindolinone. Fisher Scientific. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.